molecular formula C8H12N2O B151405 (3,5,6-Trimethylpyrazin-2-yl)methanol CAS No. 75907-74-3

(3,5,6-Trimethylpyrazin-2-yl)methanol

Numéro de catalogue: B151405
Numéro CAS: 75907-74-3
Poids moléculaire: 152.19 g/mol
Clé InChI: LAXOCXPBJXIBHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(3,5,6-Trimethylpyrazin-2-yl)methanol is a versatile pyrazine derivative that serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its use as a building block for the preparation of more complex molecules with potential biological activity. This compound has been utilized in patented research to create 4-((3,5,6-trimethylpyrazine-2-yl) methoxyl) benzoic acid derivatives . Researchers are exploring such structures in the development of novel therapeutic agents, making this chemical a valuable scaffold for drug discovery efforts . The structure, featuring a methanol functional group attached to a trimethylpyrazine ring, allows for further chemical modifications, enabling the exploration of structure-activity relationships. This product is intended for research purposes in laboratory settings only.

Propriétés

IUPAC Name

(3,5,6-trimethylpyrazin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXOCXPBJXIBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504935
Record name (3,5,6-Trimethylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75907-74-3
Record name (3,5,6-Trimethylpyrazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3,5,6-Trimethylpyrazin-2-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol is a heterocyclic organic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in the fields of flavor chemistry and medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols, and potential biological significance of this compound, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2,3,5-Trimethylpyrazine (for comparison)
Molecular Formula C₈H₁₂N₂O[1][2]C₇H₁₀N₂
Molecular Weight 152.19 g/mol [1]122.17 g/mol
CAS Number 75907-74-3[1][2]14667-55-1
Physical Form Liquid[1]Liquid
Boiling Point Data not available171-172 °C
Density Data not available0.979 g/mL at 25 °C
Refractive Index Data not availablen20/D 1.5040
Solubility The presence of a hydroxyl group suggests potential solubility in polar solvents.[2]Soluble in water, oils, and organic solvents.

Experimental Protocols

Synthesis

A direct, detailed synthesis protocol for this compound is not extensively documented in publicly available literature. However, a method for the synthesis of a palmitate prodrug of this compound has been described, which involves the synthesis of the parent methanol compound as an intermediate. The general steps are as follows:

  • Oxidation: Starting from tetramethylpyrazine.

  • Acylation

  • Hydrolysis

  • Esterification

This process suggests a synthetic route that could be adapted for the direct isolation of this compound.

Furthermore, a study on the metabolites of 2,3,5-trimethylpyrazine details the synthesis of various pyrazinemethanol derivatives.[3][4] These methods can serve as a valuable reference for developing a specific synthesis protocol for this compound. One such generalized synthesis is the reduction of the corresponding pyrazine-2-carboxylic acid.

Purification and Analysis

Purification of pyrazinemethanol compounds is typically achieved using standard laboratory techniques such as silica gel chromatography.[3]

Analysis and characterization can be performed using the following methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[3][4]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[3][4]

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathway involvement of this compound is limited. However, extensive research on the closely related and commercially significant compound, tetramethylpyrazine (TMP) , provides strong indications of the potential biological roles of its derivatives. TMP has been shown to exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

Several key signaling pathways have been identified as being modulated by tetramethylpyrazine:

  • SIRT1 Signaling Pathway: Tetramethylpyrazine has been shown to activate the SIRT1 signaling pathway, which is involved in cellular processes like aging, inflammation, and metabolism.

  • Rac1/LIMK1 Signaling Pathway: Research indicates that tetramethylpyrazine can regulate the Rac1/LIMK1 signaling pathway, which plays a role in cytoskeletal dynamics and cell motility.

  • PKA/CREB Signaling Pathway: Tetramethylpyrazine has also been implicated in the modulation of the PKA/CREB signaling pathway, which is crucial for neuronal plasticity, learning, and memory.

Given the structural similarity, it is plausible that this compound may exhibit similar or related biological activities and interact with these or other signaling pathways. Further research is warranted to explore these possibilities.

Visualizations

Logical Relationship of Synthesis

Synthesis_Workflow Synthesis Workflow start Tetramethylpyrazine oxidation Oxidation start->oxidation acylation Acylation oxidation->acylation hydrolysis Hydrolysis acylation->hydrolysis product This compound hydrolysis->product esterification Esterification product->esterification prodrug Palmitate Prodrug esterification->prodrug

Caption: Synthesis workflow for this compound and its prodrug.

Potential Signaling Pathway Interactions (based on Tetramethylpyrazine)

Signaling_Pathways Potential Signaling Pathway Interactions compound This compound (Potential Activity) sirt1 SIRT1 Pathway compound->sirt1 rac1 Rac1/LIMK1 Pathway compound->rac1 pka PKA/CREB Pathway compound->pka cellular_effects Cellular Effects (e.g., Anti-inflammatory, Neuroprotective) sirt1->cellular_effects rac1->cellular_effects pka->cellular_effects

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a pyrazine derivative with potential for further investigation in medicinal chemistry and drug development. While specific data on its physical properties and biological activity are still emerging, the known chemistry of related compounds provides a solid foundation for future research. The synthesis methodologies and the implication of related compounds in key signaling pathways outlined in this guide offer valuable starting points for scientists and researchers interested in exploring the therapeutic potential of this and other pyrazine derivatives.

References

In-Depth Technical Guide: (3,5,6-Trimethylpyrazin-2-yl)methanol (CAS No. 75907-74-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,5,6-Trimethylpyrazin-2-yl)methanol, a heterocyclic organic compound with potential applications in the pharmaceutical and flavor industries. This document details its chemical and physical properties, synthesis, spectroscopic data, and known biological activities, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1] The presence of three methyl groups and a hydroxymethyl group influences its solubility, reactivity, and potential for biological interactions.[1] The hydroxyl group can participate in hydrogen bonding, which may enhance its solubility in polar solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 75907-74-3[2]
Molecular Formula C₈H₁₂N₂O[2]
Molecular Weight 152.19 g/mol [2]
Appearance Liquid[3]
InChI 1S/C8H12N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h11H,4H2,1-3H3[3]
InChIKey LAXOCXPBJXIBHO-UHFFFAOYSA-N[3]
SMILES CC1=NC(C)=C(C)N=C1CO[3]

Synthesis

The synthesis of this compound can be achieved through the oxidation of a methyl group of 2,3,5,6-tetramethylpyrazine (also known as ligustrazine), a readily available starting material. A common approach involves the formation of an intermediate which is then converted to the final alcohol. One plausible synthetic route is the multi-step conversion of tetramethylpyrazine to a palmitate prodrug of this compound, where the target molecule is a key intermediate.[2]

Experimental Protocol: Synthesis from 2,3,5,6-Tetramethylpyrazine

This protocol is adapted from procedures for the synthesis of related pyrazinemethanol derivatives and prodrugs.[2]

Step 1: Oxidation of 2,3,5,6-Tetramethylpyrazine

  • Dissolve 2,3,5,6-tetramethylpyrazine in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath.

  • Add an oxidizing agent, for example, hydrogen peroxide (30% solution), dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for several hours to ensure the completion of the reaction.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to neutralize any excess oxidizing agent.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data

Table 2: Spectroscopic Data for 3,5,6-Trimethylpyrazin-2-ol

Technique Data Reference
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.23 (s, 3H), 2.27 (s, 3H), 2.39 (s, 3H)[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 16.7, 19.3, 20.3, 130.3, 131.6, 153.2, 158.8[1]
LC-TOF-MS (m/z) [M+H]⁺ calculated for C₇H₁₁N₂O: 139.0871, found: 139.0898[1]

Note: The chemical shifts for this compound are expected to be different, particularly with the presence of a singlet for the -CH₂OH protons in the ¹H NMR spectrum and a corresponding signal for the -CH₂OH carbon in the ¹³C NMR spectrum.

Biological Activity and Potential Applications in Drug Development

Pyrazine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[4] While direct studies on the biological activity of this compound are limited, research on its derivatives and the parent compound, tetramethylpyrazine, provides strong indications of its potential therapeutic applications.

Anti-inflammatory Activity

A prodrug of this compound, (3,5,6-trimethylpyrazin-2-yl)methyl 2-[4-(2-methylpropyl)phenyl]propanoate (ITE), has been shown to possess anti-inflammatory properties in a mouse model of collagen-induced arthritis.[5] ITE was found to lower the incidence and severity of arthritis, suggesting that it inhibits the development of the condition by suppressing delayed-type hypersensitivity.[5] This indicates that the core structure of this compound may contribute to these anti-inflammatory effects.

Neuroprotective Effects

Tetramethylpyrazine and its derivatives have been extensively studied for their neuroprotective effects. A novel derivative of tetramethylpyrazine, T-006, has demonstrated the ability to protect against oxidative stress-induced neuronal damage.[6] The mechanism of action is believed to involve the activation of the PI3K/Akt/mTOR and Nrf2 signaling pathways.[6] These pathways are crucial for cell survival, proliferation, and the antioxidant response. The structural similarity of this compound to these neuroprotective agents suggests it may also possess similar activities.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway

Based on studies of tetramethylpyrazine derivatives, a plausible mechanism for the neuroprotective effects of this compound could involve the modulation of the PI3K/Akt signaling pathway. This pathway is a key regulator of cell survival and is often implicated in neurodegenerative diseases.

PI3K_Akt_Pathway cluster_extracellular cluster_membrane cluster_intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival and Growth mTOR->Cell_Survival Compound This compound Compound->Akt potentially activates

Caption: Proposed PI3K/Akt signaling pathway for neuroprotection.

Experimental Workflow: In Vitro Anti-inflammatory Assay

A general workflow to assess the anti-inflammatory potential of this compound could involve the use of lipopolysaccharide (LPS)-stimulated macrophages.

Anti_Inflammatory_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Pre-treatment 2. Pre-treat with This compound Cell_Culture->Pre-treatment Stimulation 3. Stimulate with LPS Pre-treatment->Stimulation Incubation 4. Incubate for a defined period Stimulation->Incubation Analysis 5. Analyze Inflammatory Markers Incubation->Analysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Analysis->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA) (e.g., TNF-α, IL-6) Analysis->Cytokine_Assay

Caption: General workflow for in vitro anti-inflammatory screening.

Conclusion

This compound is a pyrazine derivative with significant potential for further investigation in the field of drug discovery. Its structural similarity to known anti-inflammatory and neuroprotective agents, coupled with the versatile chemistry of the pyrazine scaffold, makes it an attractive candidate for the development of novel therapeutics. Further research is warranted to fully elucidate its synthesis, spectroscopic properties, and biological mechanisms of action. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of this compound.

References

(3,5,6-Trimethylpyrazin-2-yl)methanol molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (3,5,6-Trimethylpyrazin-2-yl)methanol, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, potential biological significance, and relevant experimental contexts.

Core Compound Data

This compound is a substituted pyrazine with potential applications in the flavor and pharmaceutical industries.[1] Its molecular structure, characterized by a pyrazine ring with three methyl groups and a methanol substituent, imparts specific chemical and physical properties.[1]

Below is a summary of its key molecular data:

ParameterValueSource
Molecular Formula C₈H₁₂N₂O[2][3]
Molecular Weight 152.19 g/mol [2][3]
CAS Number 75907-74-3[2][3]

Synthesis and Preparation

A documented method for the synthesis of this compound involves a multi-step process starting from tetramethylpyrazine. This synthesis is a crucial step for producing the compound for further study and application. A prodrug, 2-hydroxy-methyl-3,5,6-trimethyl-pyrazine palmitate (HTMPP), has been synthesized from this compound (referred to as HTMP in the study).[4][5]

The general workflow for the synthesis is outlined below:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Tetramethylpyrazine Tetramethylpyrazine Oxidation Oxidation Tetramethylpyrazine->Oxidation Acylation Acylation Oxidation->Acylation Hydrolysis Hydrolysis Acylation->Hydrolysis Target_Compound This compound Hydrolysis->Target_Compound

A simplified workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways of Related Compounds

While specific signaling pathways for this compound are not extensively documented, research on the closely related compound, tetramethylpyrazine (TMP), provides valuable insights into the potential biological activities of substituted pyrazines. TMP has been shown to exhibit anti-inflammatory effects through the modulation of specific signaling pathways.

One such pathway is the SIRT1 signaling pathway. Studies have shown that tetramethylpyrazine can attenuate inflammatory injury in human coronary artery endothelial cells by activating SIRT1, which in turn inhibits pyroptosis.[2]

The proposed mechanism of action for tetramethylpyrazine in attenuating inflammation is depicted in the following diagram:

Signaling_Pathway cluster_pathway Proposed Anti-Inflammatory Pathway of Tetramethylpyrazine (TMP) TMP Tetramethylpyrazine (TMP) SIRT1 SIRT1 Activation TMP->SIRT1 Pyroptosis Pyroptosis SIRT1->Pyroptosis Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Inflammatory_Stimulus->Pyroptosis Inflammatory_Injury Inflammatory Injury Pyroptosis->Inflammatory_Injury

Proposed mechanism of tetramethylpyrazine's anti-inflammatory effect via SIRT1 activation.

Additionally, tetramethylpyrazine has been found to ameliorate acute lung injury by regulating the Rac1/LIMK1 signaling pathway, which is involved in cytoskeletal remodeling and endothelial permeability.[6][7][8]

Experimental Protocols for Related Compounds

To investigate the biological effects of pyrazine compounds like tetramethylpyrazine, and by extension this compound, a variety of experimental protocols are employed. The following are examples of methodologies used in the study of tetramethylpyrazine's anti-inflammatory effects[2]:

  • Cell Culture and Treatment: Human coronary artery endothelial cells (HCAEC) are cultured and divided into groups, including a control group, a model group treated with an inflammatory agent (e.g., TNF-α), a treatment group pre-treated with the compound of interest, and an inhibitor group to confirm the pathway.

  • Cell Viability Assays: To assess the protective effects of the compound against inflammatory damage, cell viability is measured using standard assays.

  • Measurement of LDH Activity and ROS Levels: Lactate dehydrogenase (LDH) activity and reactive oxygen species (ROS) levels are quantified to determine the extent of cellular injury and oxidative stress.

  • Protein Expression Analysis: The expression levels of key proteins in the signaling pathway (e.g., SIRT1) and markers of pyroptosis are measured using techniques like Western blotting.

These experimental approaches provide a framework for the investigation of the biological activities of this compound.

Conclusion

This compound is a pyrazine derivative with defined chemical properties. While detailed biological studies on this specific compound are limited, research on the related compound tetramethylpyrazine suggests potential for anti-inflammatory and other therapeutic activities through the modulation of key signaling pathways. The synthesis protocols and experimental methodologies outlined in this guide provide a foundation for further research and development of this and related compounds for pharmaceutical and other applications.

References

Spectroscopic and Mass Spectrometric Analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and mass spectrometric data for the pyrazine derivative, (3,5,6-Trimethylpyrazin-2-yl)methanol (CAS No: 75907-74-3). This compound is of interest in flavor chemistry and may have applications in pharmaceutical research. The data presented herein is crucial for its unequivocal identification, characterization, and quality control.

Introduction

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds known for their significant sensory properties and biological activities. It is important to note that this compound may exist in equilibrium with its tautomeric form, 3,5,6-trimethylpyrazin-2(1H)-one. However, the spectroscopic data presented in this guide are consistent with the stable methanol structure. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.74s2H-CH₂OH
2.53s6HC5-CH₃, C6-CH₃
2.45s3HC3-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
152.1C2
151.9C3
151.5C5
139.7C6
63.2-CH₂OH
22.6C5-CH₃
22.4C6-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (LC-TOF-MS) Data for this compound

Ionm/z [M+H]⁺ (Observed)m/z [M+H]⁺ (Calculated)
[C₈H₁₂N₂O + H]⁺153.1022153.1028

Table 4: MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Product Ions (m/z)
153.1135.1, 121.0, 109.0, 80.0, 42.0, 39.0

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of pyrazine derivatives.

NMR Spectroscopy

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.

  • ¹H NMR: Spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR: Spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOF-MS)

Chromatography:

  • LC System: An Agilent 1290 Infinity II LC system (or equivalent).

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

  • Flow Rate: A typical analytical flow rate (e.g., 0.3-0.5 mL/min).

Mass Spectrometry:

  • Mass Spectrometer: An Agilent 6545 Q-TOF mass spectrometer (or equivalent) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Data Acquisition: Data was acquired in full-scan mode over a relevant m/z range (e.g., 50-500).

  • MS/MS: Product ion scans were acquired by selecting the protonated molecular ion ([M+H]⁺) as the precursor and applying a suitable collision energy to induce fragmentation.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using a combination of NMR and MS techniques.

compound_identification_workflow start Unknown Compound Sample nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr_analysis ms_analysis Mass Spectrometry (HRMS, MS/MS) start->ms_analysis nmr_data NMR Spectral Data (Chemical Shifts, Coupling Constants, Integrals) nmr_analysis->nmr_data ms_data MS Spectral Data (Accurate Mass, Isotopic Pattern, Fragmentation) ms_analysis->ms_data structure_elucidation Structure Elucidation nmr_data->structure_elucidation ms_data->structure_elucidation database_search Database Comparison (e.g., SciFinder, Reaxys) structure_elucidation->database_search final_structure Confirmed Structure: This compound database_search->final_structure

Caption: Logical workflow for compound identification.

This guide provides a comprehensive summary of the key spectroscopic and mass spectrometric data for this compound. The detailed experimental protocols and the logical workflow for compound identification serve as a valuable resource for researchers in the fields of analytical chemistry, flavor science, and drug discovery.

An In-depth Technical Guide on the Natural Occurrence of (3,5,6-Trimethylpyrazin-2-yl)methanol in Food Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5,6-Trimethylpyrazin-2-yl)methanol is a substituted pyrazine that, along with other pyrazines, contributes to the characteristic aromas of a wide variety of thermally processed and fermented foods. These nitrogen-containing heterocyclic compounds are typically associated with nutty, roasted, and toasted flavor profiles. The formation of this compound is primarily attributed to the Maillard reaction and microbial activity during food processing. This technical guide provides a comprehensive overview of the natural occurrence of this specific pyrazinemethanol in food products, details its formation pathways, and presents standardized experimental protocols for its extraction and quantification.

Introduction

Pyrazines are a significant class of volatile organic compounds that play a crucial role in the flavor profiles of many cooked and fermented foods. Their low odor thresholds mean they can have a significant sensory impact even at low concentrations. This compound, a hydroxylated derivative of a trimethylpyrazine, is of particular interest due to its potential contribution to the complex aroma of various food products. Understanding its natural occurrence, formation mechanisms, and quantification is essential for food scientists aiming to optimize flavor development and for researchers investigating the bioactivity of food-derived compounds. This guide summarizes the current knowledge on this compound in food, providing a valuable resource for professionals in food science and drug development.

Formation Pathways

The formation of this compound in food is primarily a result of two key processes: the Maillard reaction and microbial biosynthesis.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for pyrazine formation in thermally processed foods. The formation of hydroxymethylpyrazines like this compound is a more specific pathway within the broader Maillard reaction network. It is hypothesized to involve the reaction of α-dicarbonyl compounds, such as glyoxal, methylglyoxal, and diacetyl, with amino acids. The incorporation of a hydroxyl group likely arises from the reaction with a sugar fragment or an intermediate that retains a hydroxyl moiety.

Maillard_Reaction_Hydroxymethylpyrazine Figure 1: Proposed Maillard Reaction Pathway for this compound Formation. cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reducing_Sugar Reducing Sugar Amadori_Product Amadori Product Reducing_Sugar->Amadori_Product Condensation Amino_Acid Amino Acid Amino_Acid->Amadori_Product Aminoketone α-Aminoketone Amino_Acid->Aminoketone Strecker Degradation Dicarbonyls α-Dicarbonyls (e.g., Diacetyl) Amadori_Product->Dicarbonyls Degradation Dicarbonyls->Aminoketone Dihydropyrazine Dihydropyrazine Intermediate Aminoketone->Dihydropyrazine Condensation Hydroxymethylpyrazine This compound Dihydropyrazine->Hydroxymethylpyrazine Oxidation & Side-chain reaction

Proposed Maillard Reaction Pathway
Microbial Biosynthesis

Certain microorganisms, particularly bacteria and yeasts involved in food fermentation, are capable of producing pyrazines. The biosynthesis of this compound is thought to occur through the metabolism of amino acids and sugars by these microorganisms. Specific enzymatic pathways can lead to the formation of the pyrazine ring and subsequent modifications, including hydroxylation. For instance, some bacterial strains can produce pyrazines from precursors like L-threonine.

Microbial_Biosynthesis_Pyrazinemethanol Figure 2: Generalized Microbial Biosynthesis Pathway for Pyrazinemethanol. cluster_precursors Precursors cluster_pathway Metabolic Pathway cluster_product_formation Product Formation Amino_Acids Amino Acids (e.g., Threonine, Alanine) Aminoketone_Intermediates Aminoketone Intermediates Amino_Acids->Aminoketone_Intermediates Sugars Sugars (e.g., Glucose) Pyruvic_Acid Pyruvic Acid Sugars->Pyruvic_Acid Glycolysis Acetolactate α-Acetolactate Pyruvic_Acid->Acetolactate Diacetyl Diacetyl Acetolactate->Diacetyl Diacetyl->Aminoketone_Intermediates Dihydropyrazine_Intermediate Dihydropyrazine Intermediate Aminoketone_Intermediates->Dihydropyrazine_Intermediate Condensation Pyrazinemethanol This compound Dihydropyrazine_Intermediate->Pyrazinemethanol Oxidation & Hydroxylation

Generalized Microbial Biosynthesis Pathway

Quantitative Data on Natural Occurrence

Quantitative data for this compound in food products is limited in publicly available literature. However, its presence has been confirmed in at least one type of fermented alcoholic beverage. The following table summarizes the available quantitative data.

Food ProductConcentration Range (µg/L)Analytical MethodReference
Soy Sauce Aroma Type BaijiuNot explicitly quantified, but identified as a component. A related compound, 2-hydroxymethyl-3,6-diethyl-5-methylpyrazine, was identified as a key flavor compound.UPLC-MS/MS[1][2]

Further research is required to quantify the concentration of this compound in a wider range of food products, including roasted coffee, cocoa products, baked goods, and other fermented foods where its presence is anticipated.

Experimental Protocols

The accurate quantification of this compound in complex food matrices requires robust extraction and analytical methods. The following is a detailed protocol for the extraction and quantification of this compound from a liquid food matrix, such as an alcoholic beverage, using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

General Experimental Workflow

Experimental_Workflow Figure 3: General Experimental Workflow for Quantification. Sample_Preparation Sample Preparation (e.g., Dilution, Filtration) SPE_Extraction Solid-Phase Extraction (SPE) Sample_Preparation->SPE_Extraction Elution Elution of Analyte SPE_Extraction->Elution Concentration Concentration of Eluate Elution->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

General Experimental Workflow
Detailed Methodology for Quantification in an Alcoholic Beverage

4.2.1. Materials and Reagents

  • Standards: this compound (≥98% purity), Internal Standard (e.g., 2,3,5,6-Tetramethylpyrazine-d12).

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethanol (EtOH), deionized water (all HPLC or analytical grade).

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

  • Apparatus: GC-MS system with a suitable capillary column (e.g., DB-5ms), rotary evaporator, nitrogen evaporator, vortex mixer, centrifuge.

4.2.2. Sample Preparation

  • Degas alcoholic beverage samples by sonication for 15 minutes.

  • Dilute the sample with deionized water to reduce the ethanol concentration to below 5% (v/v). This is crucial for efficient retention on the C18 SPE cartridge.

  • Add the internal standard solution to the diluted sample to a final concentration of 100 µg/L.

4.2.3. Solid-Phase Extraction (SPE)

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of DCM, followed by 5 mL of MeOH, and finally 10 mL of deionized water. Do not allow the cartridge to run dry.

  • Loading: Load the prepared sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes to remove residual water.

  • Elution: Elute the retained analytes with 5 mL of DCM into a collection vial.

4.2.4. Concentration

  • Concentrate the eluate to approximately 0.5 mL using a rotary evaporator at a low temperature (e.g., 30°C).

  • Further concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.

4.2.5. GC-MS Analysis

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS system in splitless mode.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

4.2.6. Quantification

  • Construct a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

  • Calculate the concentration of the analyte in the original sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Conclusion

This compound is a naturally occurring pyrazine derivative found in some food products, likely contributing to their complex flavor profiles. Its formation is primarily linked to the Maillard reaction and microbial metabolism. While quantitative data on its prevalence across a wide range of foods remains scarce, standardized analytical methods, such as the SPE-GC-MS protocol detailed in this guide, provide a robust framework for future investigations. Further research is warranted to expand the quantitative database of this compound in various food matrices and to fully elucidate its specific formation pathways and sensory impact. This knowledge will be invaluable for food scientists in controlling and optimizing flavor development and for researchers exploring the potential biological activities of these food-derived compounds.

References

In-depth Technical Guide: Thermal Stability and Degradation of (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol, a substituted pyrazine derivative, is a molecule of interest in various fields, including flavor chemistry and potentially as a building block in pharmaceutical synthesis.[1] The pyrazine ring is a common motif in biologically active compounds, and understanding the thermal stability of molecules incorporating this scaffold is crucial for applications in drug development, manufacturing, and formulation.[1] Thermal degradation can impact the safety, efficacy, and shelf-life of active pharmaceutical ingredients (APIs) and formulated products.

This technical guide provides a comprehensive overview of the currently available information on the thermal stability and degradation of this compound. Due to a lack of specific experimental data for this exact compound in publicly accessible literature, this guide leverages data from structurally similar pyrazine derivatives to infer potential thermal behavior and outlines the necessary experimental protocols for a thorough analysis.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 75907-74-3[2]
Molecular Formula C₈H₁₂N₂O[2]
Molecular Weight 152.19 g/mol [2]
Appearance Liquid[2]
Storage Class Combustible liquids[2]

Thermal Stability Analysis of Structurally Related Pyrazine Derivatives

Table 2: Thermal Decomposition Data for Selected Pyrazine Esters

CompoundDecomposition Temperature Range (°C)Maximum Decomposition Rate Temperature (°C)Initial Mass Reduction (%)
Pyrazine Ester 3a183.4 – 290.4270.982.7
Pyrazine Ester 3b160.9 – 295.4285.685.5
Pyrazine Ester 3c153.1 – 295.4280.183.9

Data extracted from a study on the thermal properties of pyrazine esters.

The data in Table 2 suggests that pyrazine derivatives can exhibit thermal stability up to temperatures exceeding 150°C, with significant decomposition occurring above 270°C.

Potential Degradation Pathways

The degradation of pyrazine derivatives under thermal stress can proceed through various pathways, including side-chain oxidation, ring opening, and fragmentation. Analysis of the pyrolysis products of pyrazine esters indicates that at lower temperatures, the compounds tend to evaporate without significant decomposition.[3] However, at higher temperatures, a variety of degradation products are formed.

Based on the degradation products observed for related pyrazine esters, a hypothetical thermal degradation pathway for this compound can be proposed. The initial step may involve the oxidation of the methanol group to an aldehyde, followed by further oxidation to a carboxylic acid. At higher temperatures, cleavage of the side chain and fragmentation of the pyrazine ring are likely to occur.

Hypothetical Thermal Degradation of this compound A This compound B Oxidation A->B Heat C 3,5,6-Trimethylpyrazine-2-carbaldehyde B->C D Further Oxidation C->D Heat E 3,5,6-Trimethylpyrazine-2-carboxylic acid D->E F Decarboxylation / Ring Cleavage E->F High Heat G Volatile Fragments (e.g., CO₂, H₂O, NOx) F->G H Char Residue F->H Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Degradation Product Identification cluster_3 Data Interpretation and Reporting A This compound Sample B Thermogravimetric Analysis (TGA) - Decomposition Temperature - Mass Loss Profile A->B C Differential Scanning Calorimetry (DSC) - Melting Point - Enthalpy of Fusion - Decomposition Energetics A->C D Pyrolysis-Gas Chromatography/ Mass Spectrometry (Py-GC/MS) - Identification of Volatile Degradants B->D C->D E Comprehensive Thermal Stability Profile D->E

References

Solubility characteristics of (3,5,6-Trimethylpyrazin-2-yl)methanol in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Characteristics of (3,5,6-Trimethylpyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with three methyl groups and a hydroxymethyl group. The pyrazine moiety is a key structural feature in numerous biologically active compounds, including pharmaceuticals and flavoring agents. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Understanding the solubility profile of this compound is therefore essential for its potential development in pharmaceutical or other applications.

The molecular structure of this compound, with both hydrophobic (trimethylated pyrazine ring) and hydrophilic (hydroxymethyl group) features, suggests a nuanced solubility profile across a range of solvents. The hydroxyl group is capable of forming hydrogen bonds, which is expected to enhance solubility in polar solvents[1]. Conversely, the three methyl groups contribute to the molecule's lipophilicity.

Predicted Solubility Profile

Based on its chemical structure and the known solubility of related compounds, the following solubility characteristics for this compound are anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxymethyl group is expected to facilitate hydrogen bonding with polar protic solvents, leading to moderate to good solubility. Pyrazine itself has limited water solubility, but this is generally enhanced by the presence of polar functional groups[2]. The solubility in water is likely to be influenced by pH. As a weak base, pyrazine's solubility increases in acidic solutions due to protonation of the nitrogen atoms, which enhances interaction with polar water molecules[2]. A similar effect can be anticipated for this compound. In alcohols like ethanol and methanol, good solubility is expected due to both hydrogen bonding and favorable interactions with the alkyl chains of the solvents[2][3][4].

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Moderate solubility is predicted in these solvents. While hydrogen bond donation from the solvent is absent, the polarity of these solvents should allow for favorable dipole-dipole interactions. For the related compound 2,3,5-Trimethylpyrazine, good solubility is reported in acetone[5].

  • Nonpolar Solvents (e.g., Chloroform, Toluene, Hexane): Due to the hydrophobic trimethylated pyrazine ring, some solubility in nonpolar solvents like chloroform is expected. However, the polar hydroxymethyl group will likely limit its solubility in highly nonpolar solvents such as hexane. 2,3,5-Trimethylpyrazine is reported to be soluble in chloroform[5].

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighHydrogen bonding capability of the hydroxymethyl group.
Polar Aprotic Acetone, DMSOModerateFavorable dipole-dipole interactions.
Nonpolar Chloroform, TolueneLow to ModerateHydrophobic nature of the trimethylated pyrazine ring.
Very Nonpolar HexaneLowThe polar hydroxymethyl group limits solubility in highly nonpolar environments.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, several established methods can be employed. The choice of method will depend on factors such as the required accuracy, sample availability, and available instrumentation.

Gravimetric Method (Shake-Flask)

This is a traditional and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial or flask).

  • Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).

  • Quantification: A known volume of the clear, saturated filtrate is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound).

  • Final Weighing: The container with the dried solute is weighed. The difference between the final and initial weight of the container gives the mass of the dissolved solute.

  • Calculation: The solubility is calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL or mol/L).

UV-Visible Spectrophotometry

This method is suitable for compounds with a chromophore and can be adapted for higher throughput.

Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the chosen solvent is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Phase Separation: The saturated solution is clarified by centrifugation and filtration.

  • Dilution and Measurement: The clear filtrate is appropriately diluted with the solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

  • Calculation: The concentration of the diluted solution is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the choice of a suitable column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.

  • Saturated Solution Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Phase Separation: The saturated solution is clarified by centrifugation and filtration.

  • Sample Analysis: The clear filtrate is diluted if necessary and injected into the HPLC system.

  • Calculation: The concentration of the compound in the filtrate is determined from the calibration curve based on the peak area. The solubility is then calculated, accounting for any dilution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess This compound mix Combine solute and solvent in a sealed container prep_solute->mix prep_solvent Measure known volume of solvent prep_solvent->mix agitate Agitate at constant temperature (24-48 hours) mix->agitate centrifuge Centrifuge the mixture agitate->centrifuge filter Filter the supernatant (e.g., 0.22 µm filter) centrifuge->filter analysis_method Quantify solute in filtrate filter->analysis_method gravimetric Gravimetric Method analysis_method->gravimetric Evaporate & Weigh uv_vis UV-Vis Spectrophotometry analysis_method->uv_vis Measure Absorbance hplc HPLC analysis_method->hplc Measure Peak Area calculate Calculate Solubility (e.g., mg/mL or mol/L) gravimetric->calculate uv_vis->calculate hplc->calculate

Caption: Experimental workflow for determining the solubility of this compound.

factors_affecting_solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solute This compound hydrophilic Hydrophilic Group (-CH2OH) solute->hydrophilic hydrophobic Hydrophobic Groups (Pyrazine ring, -CH3) solute->hydrophobic solubility Solubility hydrophilic->solubility Increases in polar solvents hydrophobic->solubility Increases in nonpolar solvents solvent Solvent polarity Polarity (Polar vs. Nonpolar) solvent->polarity h_bonding Hydrogen Bonding Capability (Protic vs. Aprotic) solvent->h_bonding polarity->solubility h_bonding->solubility temperature Temperature temperature->solubility Generally increases ph pH (for aqueous solutions) ph->solubility Influences ionization

Caption: Factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, a qualitative assessment based on its molecular structure provides valuable insights for researchers. The presence of both polar and nonpolar moieties suggests a versatile solubility profile. For definitive quantitative data, the experimental protocols outlined in this guide provide a robust framework for systematic solubility studies. Such studies are indispensable for advancing the development of this compound for its potential applications in the pharmaceutical and other industries.

References

(3,5,6-Trimethylpyrazin-2-yl)methanol: A Technical Guide to its Putative Flavor Profile and Sensory Attributes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5,6-Trimethylpyrazin-2-yl)methanol is a heterocyclic organic compound belonging to the pyrazine family. While its direct sensory analysis is not extensively documented in publicly available literature, its structural similarity to a class of potent aroma compounds, the alkylpyrazines, allows for a scientifically grounded inference of its potential flavor profile and sensory attributes. This technical guide provides a comprehensive overview of the known sensory characteristics of structurally related pyrazines, details the standard experimental protocols for sensory evaluation, and discusses the general signaling pathways involved in flavor perception. This information serves as a foundational resource for researchers and professionals in flavor science and drug development who may encounter or synthesize this molecule.

Introduction

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are significant contributors to the aroma and flavor of a wide variety of cooked and roasted foods. They are typically formed during Maillard reactions and are known for their characteristic nutty, roasted, and toasted aromas. While many alkylpyrazines are well-characterized flavorants, this compound remains a less-studied derivative. Notably, it has been identified as a trace metabolite of the key flavor compound 2,3,5-trimethylpyrazine.[1][2] The presence of a hydroxymethyl group (-CH₂OH) in place of a methyl group is expected to significantly alter its sensory properties compared to its more common analogue, 2,3,5,6-tetramethylpyrazine. This guide will synthesize the available data on related pyrazines to build a predictive sensory profile for this compound.

Predicted Flavor Profile and Sensory Attributes

Comparative Sensory Data of Structurally Related Alkylpyrazines

To provide a contextual understanding, the following table summarizes the sensory attributes of several well-characterized and commercially significant alkylpyrazines.

Compound NameStructureFEMA NumberOdor Threshold (in water, ppb)Flavor/Aroma Descriptors
2-MethylpyrazineC₅H₆N₂332360,000Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes.[3]
2,3-DimethylpyrazineC₆H₈N₂32712,500Green, nutty, potato, cocoa, coffee, caramel, meaty notes.[3]
2,5-DimethylpyrazineC₆H₈N₂3272800Chocolate, roasted nuts, earthy; chocolate taste.[3]
2,6-DimethylpyrazineC₆H₈N₂3273200Chocolate, roasted nuts, fried potato odor.[3][4]
2,3,5-TrimethylpyrazineC₇H₁₀N₂3244400Nutty, baked potato, roasted peanut, cocoa, burnt notes.[3][4]
2,3,5,6-TetramethylpyrazineC₈H₁₂N₂32361,000Weak, nutty, musty, chocolate odor; chocolate taste.[3]
2-Ethyl-5-methylpyrazineC₇H₁₀N₂3149100Nutty, roasted, somewhat "grassy".[3][4]
2-Ethyl-3,5-dimethylpyrazineC₈H₁₂N₂31481Cocoa, chocolate, nutty (burnt almond) notes.[3]

Experimental Protocols for Sensory Analysis

The determination of flavor profiles and sensory attributes of volatile compounds like pyrazines involves a combination of instrumental analysis and human sensory evaluation. The following are standard methodologies employed in the field.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific chemical compounds responsible for odors in a sample.

  • Principle: A sample containing volatile compounds is injected into a gas chromatograph (GC), which separates the individual compounds. The effluent from the GC column is split into two streams. One stream goes to a chemical detector (such as a mass spectrometer or a flame ionization detector) for identification and quantification, while the other is directed to an olfactory port where a trained sensory panelist sniffs the effluent and provides a description of the odor and its intensity.[4]

  • Sample Preparation: The sample containing this compound would be dissolved in a suitable solvent.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactory port.

  • Procedure:

    • The sample is injected into the GC.

    • As compounds elute from the GC column, they are detected by both the MS and the human assessor.

    • The assessor records the retention time, odor quality (e.g., nutty, roasted), and intensity of each odor detected.

    • The data from the MS is used to identify the chemical structure corresponding to each odor event.

Sensory Panel Evaluation

Sensory panels are used to obtain quantitative and qualitative data on the sensory characteristics of a substance.

  • Principle: A group of trained assessors evaluates the substance under controlled conditions and rates its sensory attributes using a predefined scale.

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to identify and quantify specific aroma and taste attributes.

  • Methodology (e.g., Quantitative Descriptive Analysis - QDA®):

    • Lexicon Development: The panel collaboratively develops a set of descriptive terms (e.g., "roasted," "nutty," "caramel-like") to characterize the sample.

    • Training: Panelists are trained to use these descriptors consistently and to rate their intensity on a numerical scale (e.g., a 15-point scale).

    • Evaluation: Samples are presented to the panelists in a controlled and randomized manner. Panelists independently rate the intensity of each attribute.

    • Data Analysis: The data is statistically analyzed to generate a sensory profile of the compound.

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process involving both the sense of smell (olfaction) and taste (gustation). For a volatile compound like a pyrazine, the primary interaction is with olfactory receptors in the nasal cavity.

General Olfactory Transduction Pathway

The binding of an odorant molecule to an olfactory receptor initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

G Odorant Odorant Molecule (this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G Protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Membrane Depolarization Ca_Na->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Caption: Generalized olfactory signal transduction pathway.

Experimental and Logical Workflows

The systematic evaluation of a novel flavor compound follows a structured workflow to ensure comprehensive and reproducible results.

Workflow for Sensory Characterization of a Novel Flavor Compound

This diagram illustrates the typical process from compound synthesis to the final sensory profile report.

G cluster_0 Compound Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Panel Evaluation cluster_3 Data Analysis and Reporting Synthesis Synthesis and Purification of this compound Purity Purity Analysis (GC-MS, NMR) Synthesis->Purity GC_O Gas Chromatography-Olfactometry (GC-O) Purity->GC_O QDA Quantitative Descriptive Analysis (QDA) Purity->QDA Integration Data Integration (Instrumental & Sensory) GC_O->Integration Screening Panelist Screening and Training Lexicon Lexicon Development Screening->Lexicon Lexicon->QDA QDA->Integration Report Final Sensory Profile Report Integration->Report

Caption: Workflow for sensory characterization of a novel flavor compound.

Conclusion

While direct sensory data for this compound is currently lacking, a comprehensive analysis of its chemical structure in the context of other well-studied pyrazines provides a strong basis for predicting its flavor profile. It is likely to possess a modified sensory character compared to its alkylpyrazine counterparts, with potentially reduced roasted notes and an introduction of sweeter, caramel-like nuances due to the presence of the hydroxymethyl group. The experimental protocols and pathway information provided in this guide offer a robust framework for any future sensory evaluation of this compound. Further research, specifically targeted sensory analysis, is required to definitively elucidate the flavor profile and sensory attributes of this compound.

References

In-Depth Technical Guide: Toxicological and Safety Profile of (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is available for (3,5,6-Trimethylpyrazin-2-yl)methanol. This guide leverages data from its close structural analog, 2,3,5-trimethylpyrazine, and the broader class of pyrazine derivatives to provide a comprehensive safety assessment. This approach is a common practice in toxicological risk assessment, known as "read-across."

Introduction

This compound is a member of the pyrazine family, a class of nitrogen-containing heterocyclic compounds. Pyrazines are prevalent in nature and are often formed during the Maillard reaction in cooked or roasted foods, contributing to their characteristic aromas. Due to their sensory properties, pyrazine derivatives are widely used as flavoring agents in the food industry. This guide provides a detailed overview of the available toxicological data and safety information for this compound, primarily based on studies of structurally related compounds.

Toxicological Data

The toxicological profile of this compound is extrapolated from data on 2,3,5-trimethylpyrazine and other pyrazine derivatives. The available quantitative data is summarized in the tables below.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure. The median lethal dose (LD50) is a common measure of acute toxicity.

Table 1: Acute Oral Toxicity of 2,3,5-Trimethylpyrazine

SpeciesRouteLD50 ValueReference
RatOral806 mg/kg bwMoran et al., 1980
Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. These studies help to determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

While 90-day studies on several pyrazine derivatives, including 2,3,5-trimethylpyrazine, have been conducted, specific NOAEL values from these studies are not publicly available in the reviewed literature.[1] However, regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) have evaluated pyrazine derivatives and concluded they pose no safety concern at current levels of intake when used as flavoring agents.[2][3][4][5]

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA).

Table 2: Genotoxicity of 2,3,5-Trimethylpyrazine

Assay TypeTest SystemMetabolic Activation (S9)ResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2uvrAWith and WithoutNon-mutagenicRIFM, 2016a[6]
In Vitro Micronucleus TestHuman peripheral blood lymphocytesWith and WithoutNon-clastogenicRIFM, 2016[6]

Based on the available data, 2,3,5-trimethylpyrazine is not considered to be genotoxic.

Metabolism and Toxicokinetics

The metabolic pathway of pyrazine derivatives generally involves oxidation of the alkyl side chains to form corresponding carboxylic acids, which are then excreted in the urine. Ring hydroxylation can also occur, particularly when there are two adjacent alkyl groups.[7]

Experimental Protocols

The following sections describe the general methodologies for the key toxicological experiments cited in this guide, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)
  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days after dosing.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Bacterial Reverse Mutation Assay (Ames Test) (Following OECD Guideline 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are used.

  • Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations. The mixture is then plated on a minimal agar medium lacking the specific amino acid required by the tester strain.

  • Endpoint: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test (Following OECD Guideline 487)
  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

  • Procedure: Cell cultures are exposed to the test substance at a range of concentrations. After exposure, the cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

  • Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a clastogenic or aneugenic effect.

Visualizations

Metabolic Pathway of Alkylpyrazines

Metabolic_Pathway cluster_absorption Absorption cluster_metabolism Phase I Metabolism (Oxidation) cluster_conjugation Phase II Metabolism (Conjugation) cluster_excretion Excretion Pyrazine This compound Aldehyde Intermediate Aldehyde Pyrazine->Aldehyde Alcohol Dehydrogenase CarboxylicAcid Pyrazine Carboxylic Acid Aldehyde->CarboxylicAcid Aldehyde Dehydrogenase Conjugate Glucuronide/Sulfate Conjugate CarboxylicAcid->Conjugate UGTs/SULTs Urine Urine CarboxylicAcid->Urine Conjugate->Urine

Caption: Generalized metabolic pathway of this compound.

Experimental Workflow for Toxicological Assessment

Toxicological_Workflow cluster_initial Initial Assessment cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_risk Risk Assessment Literature Literature Review & In Silico Prediction Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Literature->Genotoxicity AcuteTox Acute Toxicity (LD50) Genotoxicity->AcuteTox SubchronicTox Subchronic Toxicity (NOAEL) AcuteTox->SubchronicTox Risk Hazard Identification & Dose-Response Assessment SubchronicTox->Risk Safety Safety Conclusion Risk->Safety

Caption: General workflow for the toxicological assessment of a novel substance.

Conclusion

Based on the available data for the structural analog 2,3,5-trimethylpyrazine and the general safety assessments of pyrazine derivatives by regulatory bodies, this compound is not expected to pose a significant toxicological risk under its intended conditions of use as a flavoring agent. The acute oral toxicity is low, and it is not genotoxic. The primary metabolic pathway involves oxidation to carboxylic acids, which are then excreted. Further studies on the specific compound would be necessary to establish a definitive toxicological profile and a No-Observed-Adverse-Effect Level for subchronic exposure.

References

Methodological & Application

Analytical Methods for the Detection of (3,5,6-Trimethylpyrazin-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol is a substituted pyrazine that may be of interest in flavor and fragrance research, as well as in the development of new pharmaceutical compounds. As a metabolite of the key flavor compound 2,3,5-trimethylpyrazine, its detection and quantification are crucial for understanding flavor profiles and metabolic pathways. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic and spectroscopic techniques. The methodologies described are based on established analytical procedures for similar pyrazine compounds and can be adapted for specific research needs.

Analytical Techniques

The primary analytical methods for the detection and quantification of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines. When coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation method, it provides excellent sensitivity for detecting trace levels of the analyte in various matrices.

Application Note: Analysis of this compound in Liquid Samples (e.g., Beverages, Biological Fluids)

This method is suitable for the quantitative analysis of this compound in liquid matrices. The use of a stable isotope-labeled internal standard is recommended for accurate quantification, compensating for matrix effects and variations in extraction efficiency.

Experimental Protocol: HS-SPME-GC-MS

a) Sample Preparation (HS-SPME)

  • Transfer 5 mL of the liquid sample into a 20 mL headspace vial.

  • If necessary, adjust the sample's alcohol concentration to approximately 12% (v/v) with deionized water to standardize the matrix.[1]

  • Add a known concentration of a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Saturate the sample with sodium chloride (NaCl) to increase the ionic strength and promote the release of volatile analytes into the headspace.[1]

  • Immediately seal the vial with a magnetic crimp cap fitted with a PTFE/silicone septum.

  • Incubate the vial in a heated agitator at a constant temperature (e.g., 50°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.[1]

  • Expose a solid-phase microextraction fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) at the same temperature to extract the analytes.[1]

b) GC-MS Analysis

  • Injector: Desorb the trapped analytes from the SPME fiber in the GC injector port, which is typically set at a high temperature (e.g., 250°C) in splitless mode.

  • Column: Use a suitable capillary column for the separation of pyrazines, such as a DB-WAX or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/minute.

    • Hold: Maintain 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

    • Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis. Key ions for this compound would need to be determined from a standard, but for the related compound 3,5-dimethyl-2-pyrazinemethanol, characteristic ions include m/z 139.1, 121.0, and 109.0.[2][3]

Workflow for HS-SPME-GC-MS Analysis

HS-SPME-GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Liquid Sample (5 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate (e.g., 50°C, 15 min) Seal->Incubate Extract HS-SPME Extraction (e.g., 30 min) Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Transfer Fiber Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Data_Analysis Data Analysis (Quantification & Identification) Detect->Data_Analysis Data Acquisition

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), is a powerful technique for the analysis of less volatile or thermally labile compounds. It offers high sensitivity and selectivity, making it suitable for complex matrices.

Application Note: Quantification of this compound in Complex Matrices

This method is ideal for the targeted quantification of this compound in complex samples such as food extracts or biological fluids. A stable isotope dilution analysis (SIDA) approach is highly recommended for accuracy.

Experimental Protocol: UPLC-MS/MS

a) Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of a liquid sample, add a known amount of a suitable internal standard.

  • Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Vortex the mixture vigorously.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

b) UPLC-MS/MS Analysis

  • Column: A reverse-phase column such as a C18 or a mixed-mode column is suitable for the separation of pyrazines.[3]

  • Mobile Phase: A gradient elution using water (A) and acetonitrile or methanol (B), both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

  • Gradient Program:

    • Start with a low percentage of organic phase (e.g., 5% B) and hold for 1-2 minutes.

    • Increase the organic phase concentration linearly to a high percentage (e.g., 95% B) over several minutes.

    • Hold at the high organic phase concentration for a short period to elute any strongly retained compounds.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.5 mL/minute.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) and one or more specific product ions. For the related compound 3,5-dimethyl-2-pyrazinemethanol, the precursor ion is m/z 139.1, with product ions at m/z 121.0 and 109.0.[2][3] These transitions would need to be optimized for this compound.

Workflow for UPLC-MS/MS Analysis

UPLC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Liquid Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate Solvent LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC Reconstitute->Inject Transfer to Vial Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Data_Analysis Data Analysis (Quantification) Detect->Data_Analysis Data Acquisition

Caption: Workflow for the analysis of this compound by UPLC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. While not typically used for routine quantification due to lower sensitivity compared to MS techniques, quantitative NMR (qNMR) can be employed with appropriate internal standards.

Application Note: Structural Elucidation and Purity Assessment

¹H and ¹³C NMR are used to confirm the identity and assess the purity of synthesized or isolated this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve an accurately weighed amount of the sample (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in an NMR tube.

  • Internal Standard: For qNMR, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Experiments: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Spectral Interpretation:

    • ¹H NMR: The spectrum of a related compound, (3,5-dimethylpyrazin-2-yl)methanol in CDCl₃, shows a singlet for the pyrazine proton around δ 8.18 ppm, a singlet for the methylene protons (CH₂OH) around δ 4.64 ppm, and singlets for the two methyl groups around δ 2.45 and 2.37 ppm.[2][3] For this compound, one would expect three methyl singlets and a singlet for the methylene protons.

    • ¹³C NMR: The ¹³C spectrum will show distinct signals for the pyrazine ring carbons, the three methyl carbons, and the methylene carbon of the methanol group. For a similar pyrazine alcohol, the methylene carbon appears around δ 63.2 ppm.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of pyrazines using the described methods. Note that these values are indicative and should be determined for this compound during method validation in the specific laboratory and for the matrix of interest.

ParameterHS-SPME-GC-MSUPLC-MS/MS
Linearity (R²) > 0.99[1]> 0.99[5]
Limit of Detection (LOD) < 200 ng/L[1]Typically in the low µg/L to ng/L range[5]
Limit of Quantitation (LOQ) Typically 3-5 times the LODTypically in the low µg/L range[5]
Recovery Matrix dependent, generally 80-120%Matrix dependent, generally 80-120%
Precision (RSD%) < 15%< 15%

Method Validation

All analytical methods intended for quantitative analysis must be thoroughly validated to ensure they are fit for purpose. Key validation parameters to assess include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies with spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Logical Relationship for Method Validation

Method Validation Logic Method_Development Analytical Method Development Validation_Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy (Recovery) Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Key parameters and workflow for analytical method validation.

References

Application Notes and Protocols for the GC-MS Analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol is a substituted pyrazine derivative of interest in various fields, including flavor and fragrance chemistry, as well as potentially in drug discovery and development due to the prevalence of the pyrazine core in bioactive molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it an ideal method for the analysis of this compound.[1][2] This document provides detailed application notes and standardized protocols for the qualitative and quantitative analysis of this compound using GC-MS.

Physicochemical Properties

PropertyValue
Chemical Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Liquid (predicted)

Predicted Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) is expected at m/z 152 . Key fragmentation pathways for alcohols include the loss of a hydroxyl radical (•OH, -17 amu) or water (H₂O, -18 amu), and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). For pyrazines, fragmentation often involves the loss of HCN or cleavage of alkyl side chains.

Predicted Key Fragments:

  • m/z 152 (M⁺): The molecular ion.

  • m/z 135: Loss of a hydroxyl radical (•OH).

  • m/z 134: Loss of water (H₂O).

  • m/z 121: Alpha-cleavage with loss of the •CH₂OH group.

  • m/z 109: Subsequent fragmentation of the pyrazine ring.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous matrices such as biological fluids or reaction mixtures.

Materials:

  • Sample containing this compound

  • Dichloromethane (DCM), GC grade

  • Anhydrous sodium sulfate

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • GC vials

Procedure:

  • Transfer 5 mL of the aqueous sample to a 15 mL centrifuge tube.

  • Add 5 mL of dichloromethane (DCM) to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Repeat the extraction (steps 2-5) with a fresh 5 mL portion of DCM to maximize recovery. Combine the organic extracts.

  • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is a suitable choice.

GC Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 - 1.2 mL/min (constant flow)
Oven Program
   Initial Temperature50 °C, hold for 2 min
   Ramp 110 °C/min to 180 °C
   Ramp 220 °C/min to 280 °C, hold for 5 min

MS Parameters:

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40 - 300
Solvent Delay 3 min

Data Presentation

Quantitative Data Summary

The following table presents a summary of expected and typical quantitative parameters for the GC-MS analysis of pyrazine compounds. The values for this compound should be determined experimentally through method validation.

ParameterThis compound (Expected/Typical Range)
Retention Time (min) 10 - 20 (on a DB-5ms column with the suggested program)
Molecular Ion (m/z) 152
Key Fragment Ions (m/z) 135, 134, 121, 109
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Linear Range 1 - 500 ng/mL
Recovery (%) 85 - 110%
RSD (%) < 15%

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM) Sample->LLE 1. Extract Dry Drying (Na2SO4) LLE->Dry 2. Remove Water Concentrate Concentration (Nitrogen Stream) Dry->Concentrate 3. Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial 4. Prepare for Injection Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation (DB-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Identify Peak Quantification Quantification Mass_Spectrum->Quantification Integrate Peak Area Fragmentation_Pathway M Molecular Ion (M⁺) m/z 152 F135 [M-OH]⁺ m/z 135 M->F135 - •OH F134 [M-H₂O]⁺ m/z 134 M->F134 - H₂O F121 [M-CH₂OH]⁺ m/z 121 M->F121 - •CH₂OH (alpha-cleavage) F109 Further Fragmentation m/z 109 F121->F109 - HCN, etc.

References

Application of (3,5,6-Trimethylpyrazin-2-yl)methanol as a flavoring agent in the food industry.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol, with the CAS Number 75907-74-3, is a pyrazine derivative that holds potential as a flavoring agent in the food industry.[1] Pyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their significant contribution to the desirable roasted, nutty, and savory aromas of many cooked foods.[2][3][4][5] These compounds are primarily formed during the Maillard reaction, a key process in the browning of food during cooking.[3][6] While a considerable body of research exists for many pyrazine derivatives, specific data on the application of this compound as a flavoring agent is limited. This document provides a comprehensive overview of its potential applications, regulatory status by analogy, and detailed experimental protocols for its evaluation, drawing upon data from structurally similar and well-characterized pyrazines.

Sensory Profile and Potential Applications

Potential applications for this compound could include:

  • Baked Goods: To enhance the roasted and nutty notes in bread, cookies, and pastries.

  • Confectionery: To impart a more authentic and complex flavor to chocolate and cocoa products.

  • Beverages: To add depth and roasted character to coffee, dark beers, and certain liqueurs.

  • Savory Products: To contribute to the roasted and browned notes in savory snacks, processed meats, and gravies.

Regulatory Status

A specific FEMA GRAS (Generally Recognized as Safe) designation for this compound has not been identified. However, many pyrazine derivatives have been evaluated by the Flavor and Extract Manufacturers Association (FEMA) Expert Panel and are considered GRAS for their intended use as flavoring ingredients.[2][9][10][11][12][13] Given the structural similarity to other GRAS-approved pyrazines, it is plausible that this compound could also be considered safe for use in food under the principle of structural analogy. A formal safety evaluation by regulatory bodies would be required for its formal approval as a food additive.

Quantitative Data Summary

Due to the limited specific data for this compound, the following table summarizes quantitative information for the closely related and well-studied 2,3,5-trimethylpyrazine to provide a reference for potential usage levels and sensory thresholds.

ParameterValueReference CompoundSource
FEMA Number 32442,3,5-Trimethylpyrazine[7][14]
CAS Number 14667-55-12,3,5-Trimethylpyrazine[8]
Sensory Profile Nutty, earthy, cocoa-like, roasted potato, roasted peanut2,3,5-Trimethylpyrazine[5][7]
Odor Threshold (in water) 400 ppb2,3,5-Trimethylpyrazine[15]
Recommended Dosage (in final application) 0.01 - 2 ppm2,3,5-Trimethylpyrazine[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound as a flavoring agent.

Synthesis of this compound

A potential synthesis route for this compound starts from tetramethylpyrazine, as described in a method for preparing a palmitate prodrug.

Materials:

  • Tetramethylpyrazine

  • Oxidizing agent (e.g., selenium dioxide)

  • Acylating agent (e.g., acetic anhydride)

  • Hydrolyzing agent (e.g., sodium hydroxide)

  • Appropriate solvents (e.g., dioxane, water, ethanol)

Procedure:

  • Oxidation: Tetramethylpyrazine is oxidized to form 2-acetoxymethyl-3,5,6-trimethylpyrazine. This can be achieved by heating tetramethylpyrazine with an oxidizing agent like selenium dioxide in a suitable solvent.

  • Acylation: The resulting hydroxymethyl group can be protected by acylation, for instance, by reacting with acetic anhydride.

  • Hydrolysis: The protecting group is then removed by hydrolysis, typically using a base like sodium hydroxide, to yield this compound.

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography.

Tetramethylpyrazine Tetramethylpyrazine Oxidation Oxidation (e.g., SeO2) Tetramethylpyrazine->Oxidation Step 1 Hydroxymethyl_derivative This compound Oxidation->Hydroxymethyl_derivative Step 2

Caption: Synthesis of this compound.

Sensory Evaluation: Odor and Taste Threshold Determination

This protocol outlines the determination of the detection and recognition thresholds of the flavoring agent in a specific food matrix (e.g., water or a simple food base).

Materials:

  • Purified this compound

  • Deionized, odorless, and tasteless water (or a simple food base like unsalted broth)

  • A panel of trained sensory assessors (typically 10-15)

  • Glass sniffing bottles and tasting cups

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of a known concentration of this compound in a suitable solvent (e.g., ethanol).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the chosen matrix (water or food base). The concentration steps should be logarithmic (e.g., decreasing by a factor of 2 or 3).

  • Triangle Test: Present three samples to each panelist, two of which are blanks (matrix only) and one contains the diluted flavoring agent. The panelist's task is to identify the odd sample.

  • Threshold Calculation: The detection threshold is defined as the lowest concentration at which a statistically significant number of panelists can correctly identify the odd sample. The recognition threshold is the lowest concentration at which the panelists can also describe the characteristic flavor.

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions TriangleTest Perform Triangle Test Dilutions->TriangleTest Record Record Panelist Responses TriangleTest->Record Calculate Calculate Thresholds Record->Calculate

Caption: Workflow for Sensory Threshold Determination.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify the specific aroma contribution of a compound in a complex mixture.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for flavor analysis (e.g., DB-5 or DB-WAX).

  • Humidified air supply for the olfactometry port.

Procedure:

  • Sample Preparation: A solution of this compound in a suitable solvent is prepared.

  • GC Injection: An aliquot of the sample is injected into the GC.

  • Separation: The compound is separated from the solvent and any impurities on the GC column.

  • Detection: The column effluent is split between the FID and the olfactometry port.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time and odor description of the eluting compound.

  • Data Analysis: The retention time from the olfactometry data is matched with the peak from the FID to confirm the aroma of the target compound.

Sample Sample Injection GC Gas Chromatograph Sample->GC Splitter Effluent Splitter GC->Splitter FID FID Detector Splitter->FID O_Port Olfactometry Port Splitter->O_Port Data Data Acquisition FID->Data Analyst Sensory Analyst O_Port->Analyst Analyst->Data

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Conclusion

This compound presents a promising profile as a novel flavoring agent, likely contributing desirable roasted, nutty, and potentially sweet or caramel notes to a variety of food products. While direct regulatory and sensory data are currently lacking, its structural similarity to well-established GRAS pyrazines provides a strong basis for its potential safety and efficacy. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of this compound, which is essential for its potential adoption by the food industry. Further research is warranted to fully characterize its sensory properties, determine its flavor thresholds in various food matrices, and establish its safety profile to pave the way for its formal approval and use as a valuable tool in the flavorist's palette.

References

Application Notes and Protocols for the Quantification of (3,5,6-Trimethylpyrazin-2-yl)methanol and Related Pyrazines in Roasted Coffee Beans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazines are a critical class of volatile organic compounds formed during the roasting of coffee beans via the Maillard reaction. These heterocyclic compounds are major contributors to the desirable roasty, nutty, and earthy aromas characteristic of coffee. The specific profile and concentration of pyrazines are influenced by factors such as the coffee bean species (e.g., Coffea arabica and Coffea canephora var. Robusta), geographical origin, and roasting conditions (time and temperature).

This document provides detailed methodologies for the quantification of pyrazines in roasted coffee beans, with a specific focus on (3,5,6-Trimethylpyrazin-2-yl)methanol and its more abundant structural isomer, 2,3,5-trimethylpyrazine. While this compound, also known as 3,5,6-trimethylpyrazine-2-ol, is a potential contributor to coffee's aroma profile, scientific literature indicates that it is typically present in very low concentrations, often in negligible traces, making its routine quantification challenging.[1][2][3][4] In contrast, 2,3,5-trimethylpyrazine is a more abundant and well-characterized trimethylpyrazine in roasted coffee.[1][4][5] Therefore, this application note will provide a protocol for the quantification of pyrazines with a focus on 2,3,5-trimethylpyrazine as a key analyte, which can be adapted for the analysis of other pyrazines.

The standard analytical approach for the analysis of volatile compounds in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). For accurate quantification, the use of Stable Isotope Dilution Analysis (SIDA) is recommended.

Data Presentation: Quantitative Comparison of Key Pyrazines

The concentration of pyrazines can vary significantly between different coffee varieties, with Robusta coffee generally exhibiting higher levels of many pyrazines compared to Arabica.[6] This difference contributes to the bolder and more intense flavor profile of Robusta. The table below summarizes the typical concentration ranges for several key pyrazines in roasted Arabica and Robusta coffee beans, including available data for 2,3,5-trimethylpyrazine.

Pyrazine CompoundTypical Concentration Range in Arabica (µg/kg)Typical Concentration Range in Robusta (µg/kg)Predominantly Found In
2-Methylpyrazine1,000 - 5,0003,000 - 10,000+Robusta
2,5-Dimethylpyrazine500 - 2,5001,500 - 7,000Robusta
2,6-Dimethylpyrazine400 - 2,0001,200 - 6,000Robusta
Ethylpyrazine50 - 300150 - 800Robusta
2,3,5-Trimethylpyrazine1,000 - 6,700Not specified, but generally higher in RobustaBoth, higher in Robusta
This compound Negligible traces reported Negligible traces reported Very Low Concentrations

Note: The concentration of this compound is reported to be in negligible traces in coffee and its metabolites, suggesting very low abundance in the beans themselves.[1][2][3][4] The data for 2,3,5-trimethylpyrazine is provided as a more readily quantifiable trimethylpyrazine isomer.[1][4][5]

Experimental Protocols

The following protocols detail the recommended procedures for the extraction and quantification of pyrazines from roasted coffee beans.

Protocol 1: Sample Preparation
  • Roasting: Green coffee beans should be roasted under controlled and reproducible conditions (e.g., specific time and temperature profiles) to ensure consistency. A medium roast is often suitable for the development of a rich pyrazine profile.

  • Grinding: Immediately before analysis, roast the coffee beans to a fine, consistent particle size using a coffee grinder. This increases the surface area for efficient extraction of volatile compounds.

  • Sample Weighing: Accurately weigh approximately 100 mg of the ground coffee into a 5 mL headspace vial.[7]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of volatile and semi-volatile pyrazines from the coffee matrix.

  • Internal Standard: For accurate quantification using Stable Isotope Dilution Analysis (SIDA), add a known amount of a stable isotope-labeled internal standard (e.g., deuterated 2,3,5-trimethylpyrazine) to the vial containing the ground coffee.

  • Equilibration: Seal the vial and allow the sample to equilibrate at a constant temperature, typically 40°C, for 10 minutes.[7]

  • Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 20 minutes at 40°C.[7] This fiber type is effective for trapping a broad range of volatile compounds found in coffee.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption: After extraction, immediately introduce the SPME fiber into the GC injection port for thermal desorption of the analytes onto the analytical column.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Column: A low-polarity column such as a VF-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Temperature Program:

      • Initial temperature: 50°C

      • Ramp: Increase to 250°C at a rate of 3°C/min.

  • MS Conditions:

    • Ion Source Temperature: 270°C

    • Interface Temperature: 250°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 50-400.

  • Data Analysis:

    • Identify the target pyrazines by comparing their mass spectra and retention times with those of authentic standards. The NIST library can be used for tentative identification.

    • Quantify the concentration of each pyrazine by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of pyrazines in roasted coffee beans.

Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Roasting Coffee Bean Roasting Grinding Grinding of Roasted Beans Roasting->Grinding Weighing Weighing of Ground Coffee Grinding->Weighing Internal_Standard Addition of Internal Standard Weighing->Internal_Standard HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Internal_Standard->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Caption: Workflow for the quantification of pyrazines in roasted coffee beans.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of (3,5,6-trimethylpyrazin-2-yl)methanol. The synthesis is a two-step process commencing with the preparation of 3,5,6-trimethylpyrazine-2-carboxylic acid, followed by its reduction to the target primary alcohol. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that are of significant interest in the fields of flavor chemistry and medicinal chemistry. Many pyrazine derivatives exhibit diverse biological activities and are core scaffolds in various pharmaceutical agents. The protocol herein describes a reproducible method for the synthesis of this compound, providing a basis for further research and development.

Experimental Protocols

Part 1: Synthesis of 3,5,6-Trimethylpyrazine-2-carboxylic acid

This procedure is adapted from general methods for the synthesis of pyrazine carboxylic acids. It involves the condensation of 2,3-diaminobutane with 2,3-pentanedione, followed by oxidation.

Materials:

  • 2,3-Diaminobutane

  • 2,3-Pentanedione (Diacetyl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a stir bar and a condenser, dissolve 2,3-diaminobutane (1.0 eq) in methanol (100 mL).

  • To this solution, add sodium hydroxide (4.0 eq) and stir until dissolved.

  • Add 2,3-pentanedione (1.0 eq) dropwise to the reaction mixture.

  • Bubble a stream of oxygen through the solution for 4-6 hours while stirring vigorously at room temperature.

  • Continue stirring for an additional 20 hours at room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water (50 mL) and adjust the pH to 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 3,5,6-trimethylpyrazine-2-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography.

Part 2: Reduction of 3,5,6-Trimethylpyrazine-2-carboxylic acid to this compound

This procedure utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the carboxylic acid to the primary alcohol.[1][2][3]

Materials:

  • 3,5,6-Trimethylpyrazine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3,5,6-trimethylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

  • Filter the resulting suspension and wash the solid with THF.

  • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

ParameterStep 1: Carboxylic Acid SynthesisStep 2: Alcohol Reduction
Starting Material 2,3-Diaminobutane & 2,3-Pentanedione3,5,6-Trimethylpyrazine-2-carboxylic acid
Reagents NaOH, O₂LiAlH₄
Solvent MethanolAnhydrous THF
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time ~24 hours~12-16 hours
Product 3,5,6-Trimethylpyrazine-2-carboxylic acidThis compound
Purification Method Recrystallization/Column ChromatographyColumn Chromatography

Visualizations

Synthetic Workflow

SynthesisWorkflow Synthesis of this compound cluster_0 cluster_1 start 2,3-Diaminobutane + 2,3-Pentanedione reagents1 NaOH, O2 Methanol, RT product1 3,5,6-Trimethylpyrazine-2-carboxylic acid start->product1 Step 1 reagents1->product1 reagents2 1. LiAlH4, Anhydrous THF, 0°C to RT 2. Workup final_product This compound product1->final_product Step 2 reagents2->final_product Reduction

Caption: Synthetic pathway for this compound.

Logical Relationship of Key Steps

LogicalRelationship Key Stages of Synthesis A Precursor Assembly (Condensation) B Aromatization (Oxidation) A->B Forms Pyrazine Ring C Functional Group Interconversion (Reduction) B->C Creates Carboxylic Acid Intermediate D Purification C->D Yields Final Product

Caption: Logical flow of the synthesis and purification process.

References

Application Notes and Protocols for (3,5,6-Trimethylpyrazin-2-yl)methanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol is a heterocyclic organic compound belonging to the pyrazine family.[1] Pyrazines are notable for their aromatic properties and are frequently found in food and beverage products, often as a result of Maillard reactions during cooking.[2][3][4][5] In the pharmaceutical and analytical chemistry sectors, well-characterized pyrazine derivatives serve as crucial reference standards for the identification and quantification of related compounds in various matrices. This document provides detailed application notes and protocols for the use of this compound as a reference standard.

The utility of this compound as a reference standard is underscored by its stable molecular structure and distinct spectroscopic properties, making it suitable for methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its application is particularly relevant in the analysis of flavor compounds, metabolites of therapeutic agents, and impurities in drug substances.

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its application. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms Pyrazinemethanol, 3,5,6-trimethyl-[6]
CAS Number 75907-74-3
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Appearance Liquid
Solubility Soluble in polar solvents[1]
Spectroscopic Data

The identity of the reference standard should be unequivocally confirmed using spectroscopic methods. The following data, derived from the synthesis and characterization of the analogous compound 3,5,6-trimethylpyrazin-2-ol, can be used for confirmation.[3]

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.39 (s, 3H), 2.27 (s, 3H), 2.23 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 158.8, 153.2, 131.6, 130.3, 20.3, 19.3, 16.7
LC-TOF-MS (m/z) [M+H]⁺: Calculated for C₈H₁₂N₂O - Theoretical value can be calculated for comparison

Application in Analytical Methods

This compound is primarily used as a reference standard for the qualitative identification and quantitative determination of pyrazine derivatives in various samples, including food products, biological matrices, and pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical application is in the quantification of related pyrazine metabolites in biological fluids.[2][3][4][5]

Illustrative HPLC Method Parameters:

ParameterCondition
Instrument UHPLC system coupled with a UV or Mass Spectrometric detector
Column C18 reverse-phase, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-100% B; 8-10 min: 100% B; 10-10.1 min: 100-5% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 280 nm or MS (ESI+)
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile pyrazine compounds, GC-MS is the method of choice due to its high resolution and sensitivity. While this compound itself has a higher boiling point due to the hydroxyl group, it can be analyzed by GC-MS, particularly for purity assessment and identification of volatile impurities.

Illustrative GC-MS Method Parameters:

ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250 °C
Oven Program Initial 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Protocol for Preparation of a 1 mg/mL Stock Solution:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ensure complete dissolution by vortexing or brief sonication.

  • Bring the solution to volume with the solvent.

  • Calculate the exact concentration based on the weighed amount.

  • Store the stock solution at 2-8 °C, protected from light.

Protocol for Preparation of Calibration Standards:

  • Perform serial dilutions of the stock solution with the mobile phase or a suitable solvent to prepare a series of calibration standards.

  • Typical concentration ranges for calibration curves are 0.1 µg/mL to 100 µg/mL, depending on the sensitivity of the analytical method.

  • Prepare at least five concentration levels for the calibration curve.

Sample Preparation (Illustrative Example: Analysis in a Biological Matrix)

This protocol is an example for the extraction of pyrazine derivatives from a biological matrix like urine, for which this compound can serve as an internal or external standard.

  • Thaw the frozen urine sample to room temperature.

  • Centrifuge the sample at 4000 rpm for 10 min to remove any particulate matter.

  • To 1 mL of the supernatant, add an appropriate amount of the reference standard solution (if used as an internal standard).

  • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange resin) to clean up the sample and concentrate the analytes.

  • Wash the SPE cartridge with a non-eluting solvent.

  • Elute the analytes with a suitable elution solvent (e.g., 5% ammonia in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • The sample is now ready for injection into the HPLC or GC-MS system.

Visualizations

Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of L-alaninamide hydrochloride with 2,3-butanedione.[3]

G cluster_0 Reaction A L-alaninamide hydrochloride C This compound A->C Condensation B 2,3-Butanedione B->C Condensation

Synthesis of this compound.
Analytical Workflow

The general workflow for the use of this compound as a reference standard in a quantitative analysis is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing RefStd Reference Standard Weighing StockSol Stock Solution Preparation RefStd->StockSol CalStd Calibration Standards (Serial Dilution) StockSol->CalStd Analysis LC-MS or GC-MS Analysis CalStd->Analysis Sample Sample Preparation (e.g., Extraction) Sample->Analysis CalCurve Calibration Curve Generation Analysis->CalCurve Quant Quantification of Analyte in Sample CalCurve->Quant

Workflow for quantitative analysis.

Conclusion

This compound is a valuable reference standard for the accurate identification and quantification of pyrazine derivatives in diverse applications, ranging from food chemistry to pharmaceutical analysis. Adherence to the outlined protocols for handling, solution preparation, and analytical methodology will ensure reliable and reproducible results. The provided spectroscopic data serves as a benchmark for the identity confirmation of this standard.

References

Application Notes & Protocols for the Analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol in various matrices using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). While specific literature on the SPME analysis of this compound is limited, the protocols outlined here are based on established and optimized methods for the analysis of structurally similar and volatile pyrazine compounds.[1][2][3]

Introduction

This compound is a substituted pyrazine that may be of interest in food, flavor, and pharmaceutical research. SPME is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from a sample matrix.[4][5] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of pyrazines in complex matrices as it minimizes matrix effects and allows for the efficient extraction of volatile analytes.[6][7] This method, coupled with the high selectivity and sensitivity of GC-MS, provides a robust analytical approach for the quantification of this compound.

Experimental Protocols

The following protocols are recommended for the analysis of this compound. Optimization of these parameters may be necessary depending on the specific sample matrix and analytical instrumentation.

2.1. Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen®/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended. This triple-phase fiber provides a broad range of selectivity for volatile and semi-volatile compounds of varying polarities.[1][2]

  • Vials: 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heating and Agitation: An autosampler with a heating and agitation module or a separate heating block and magnetic stirrer.

  • Analytical Standards: this compound of high purity.

  • Internal Standard (IS): A deuterated pyrazine analog or a compound with similar chemical properties but chromatographically resolved from the analyte.

  • Solvents: High-purity, GC-MS grade solvents (e.g., methanol, dichloromethane) for the preparation of stock solutions.

  • Reagents: Sodium chloride (NaCl) for increasing the ionic strength of aqueous samples.

2.2. Headspace SPME (HS-SPME) Protocol

  • Sample Preparation:

    • For liquid samples (e.g., beverages, aqueous solutions): Place 4-5 mL of the sample into a 10 mL headspace vial.[4]

    • For solid or semi-solid samples: Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.

    • To enhance the release of the analyte into the headspace, add NaCl to aqueous samples to achieve a concentration of 25-30% (w/v).[8]

    • If an internal standard is used, spike the sample with the appropriate volume of the IS solution.

  • Extraction:

    • Place the vial in the heating and agitation module of the autosampler.

    • Equilibration/Incubation: Equilibrate the sample at 60-80°C for 15-20 minutes with continuous agitation.[2][8] This step facilitates the partitioning of the analyte from the sample matrix into the headspace.

    • SPME Fiber Exposure: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 30-50 minutes at the same temperature with continued agitation.[2][7][8]

  • Desorption:

    • After extraction, immediately transfer the SPME fiber to the GC injection port.

    • Desorption Temperature: Set the injector temperature to 250-270°C.[7][8]

    • Desorption Time: Desorb the analyte from the fiber for 3-5 minutes in splitless mode to ensure complete transfer to the GC column.[7][8]

  • Fiber Conditioning:

    • After each analysis, condition the SPME fiber at a temperature recommended by the manufacturer (typically 10-20°C above the desorption temperature) for 10-30 minutes to prevent carryover.

2.3. GC-MS Analytical Conditions

  • Gas Chromatograph (GC):

    • Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like a DB-WAX is recommended.[7][8]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[7]

    • Oven Temperature Program:

      • Initial temperature: 40-50°C, hold for 2-5 minutes.

      • Ramp: Increase to 230-250°C at a rate of 3-5°C/min.

      • Final hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan mode (e.g., m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Characteristic ions for this compound and its isomers should be determined from the analysis of a pure standard.[9]

Quantitative Data

ParameterTypical Value Range for PyrazinesReference
Limit of Detection (LOD) 0.07 - 60 ng/g (ppb)[3]
Limit of Quantitation (LOQ) 6 - 180 ng/g (ppb)[3]
Recovery 91.6 - 109.2%[3]
Relative Standard Deviation (RSD) < 16%[3]

Note: The actual LOD, LOQ, recovery, and precision will depend on the sample matrix, instrumentation, and the specific optimized method parameters. Method validation should be performed according to established guidelines.

Workflow Diagram

The following diagram illustrates the experimental workflow for the HS-SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Vial Transfer to Headspace Vial Sample->Vial Spike Spike with Internal Standard (Optional) Vial->Spike Salt Add NaCl (for aqueous samples) Spike->Salt Equilibrate Equilibrate and Agitate (60-80°C, 15-20 min) Salt->Equilibrate Expose Expose SPME Fiber (30-50 min) Equilibrate->Expose Desorb Thermal Desorption in GC Inlet (250-270°C, 3-5 min) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (Scan or SIM mode) Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Conclusion

The described HS-SPME-GC-MS method provides a robust and sensitive approach for the analysis of this compound. The use of a DVB/CAR/PDMS fiber in headspace mode is recommended for efficient extraction from various sample matrices. While the provided protocols are based on methods for similar pyrazine compounds, they offer a strong starting point for method development and validation for the target analyte. Researchers should perform appropriate optimization and validation to ensure the method is suitable for their specific application.

References

Application Notes and Protocols for the Formation of (3,5,6-Trimethylpyrazin-2-yl)methanol through the Maillard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5,6-Trimethylpyrazin-2-yl)methanol is an organic compound featuring a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms. The presence of three methyl groups and a methanol functional group influences its chemical properties, including solubility and potential biological activity, making it a compound of interest for flavoring and pharmaceutical applications.[1] While pyrazines are well-known products of the Maillard reaction, the non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating, the direct formation of this compound through this pathway is not extensively documented in scientific literature.[2][3][4]

These application notes provide a detailed overview of the plausible formation pathways of this compound via the Maillard reaction, based on established mechanisms for related pyrazine compounds. This document also includes detailed experimental protocols for its synthesis in a laboratory setting and methods for its analysis.

Plausible Formation Pathway

The formation of pyrazines in the Maillard reaction is a complex process involving multiple steps. The key stages include the initial condensation of a reducing sugar with an amino compound, followed by rearrangements, degradations, and subsequent condensations.[3]

A proposed pathway for the formation of this compound involves the reaction of a hydroxy amino acid, such as serine or threonine, with a reducing sugar like glucose. The hydroxy amino acid would serve as the source of the hydroxymethyl group.

The reaction is hypothesized to proceed as follows:

  • Strecker Degradation: The reaction is initiated by the Strecker degradation of an amino acid in the presence of a dicarbonyl compound (formed from the degradation of a reducing sugar). This step generates α-aminoketones.

  • Condensation: Two molecules of the resulting α-aminoketone condense to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is then oxidized to form the stable aromatic pyrazine ring.

To obtain this compound, a combination of amino acids would likely be necessary to provide the three methyl groups and the hydroxymethyl group. For instance, a reaction involving a hydroxy amino acid (e.g., serine or threonine) and other amino acids like alanine could theoretically produce the desired substitution pattern on the pyrazine ring.

Alternatively, this compound could be a secondary product formed from the oxidation of a primary Maillard product, 2,3,5,6-tetramethylpyrazine.

Factors Influencing Formation

Several factors are known to influence the yield and type of pyrazines formed during the Maillard reaction:

  • Temperature and Time: Higher temperatures and longer reaction times generally favor pyrazine formation.[3]

  • pH: The pH of the reaction medium significantly affects the reaction pathways.

  • Reactants: The specific types of amino acids and reducing sugars used will determine the structure of the resulting pyrazines.[5]

  • Water Activity: The amount of available water can influence reaction rates.[3]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of pyrazines in model Maillard reaction systems.

Protocol 1: Synthesis in an Aqueous Model System

This protocol describes the formation of pyrazines from the reaction of amino acids and glucose in an aqueous solution.

Materials:

  • Amino acid mixture (e.g., L-Alanine, L-Serine)

  • D-Glucose

  • Phosphate buffer (0.1 M, pH 7.0)

  • Deionized water

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of the amino acid mixture (e.g., 1 M total amino acid concentration) in deionized water.

  • Prepare a stock solution of D-Glucose (e.g., 1 M) in deionized water.

  • In a pressure-resistant reaction vial, combine the amino acid solution, glucose solution, and phosphate buffer in a 1:1:1 ratio by volume.

  • Add a magnetic stir bar to the vial.

  • Seal the vial tightly.

  • Place the vial in a preheated heating block or oil bath set to 120-140°C.

  • Heat the reaction mixture for 1-2 hours with continuous stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solution contains the Maillard reaction products, including pyrazines.

Protocol 2: Solid-Phase Synthesis

This protocol describes a "dry" heating method which can also be used to generate pyrazines.

Materials:

  • Amino acid mixture (e.g., L-Alanine, L-Serine)

  • D-Glucose

  • Inert support (e.g., silica gel)

  • Mortar and pestle

  • Oven or furnace

  • Reaction tube

Procedure:

  • In a mortar, combine the amino acid mixture and D-glucose in a 1:1 molar ratio.

  • Add an equal weight of inert support (silica gel) to the mixture.

  • Grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a reaction tube.

  • Place the reaction tube in a preheated oven or furnace at 180-200°C.

  • Heat for 15-30 minutes.

  • Allow the reaction tube to cool to room temperature.

  • The resulting solid contains the Maillard reaction products.

Analysis of Reaction Products

The identification and quantification of this compound in the reaction mixture can be performed using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis Protocol

Sample Preparation:

  • Aqueous System:

    • Extract the cooled reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen.

  • Solid-Phase System:

    • Extract the solid reaction product with an appropriate organic solvent.

    • Filter the extract to remove the solid support.

    • Concentrate the filtrate.

GC-MS Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp: 5°C/min to 280°C

    • Hold at 280°C for 5 min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Identification:

The identification of this compound can be confirmed by comparing the retention time and mass spectrum of the analyte with those of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST).

Quantitative Data

PrecursorsReaction ConditionsProductYieldReference
Lysine-containing dipeptides + Glucose140°C, 90 min, pH 8.02,3,5-TrimethylpyrazineVariable (µg/g)[6]
Threonine120°C for 4 h or 300°C for 7 minTrimethylpyrazineppm level[7]
Methionine + GlucoseVariableTrimethylpyrazineVariable[8]

Visualizations

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Dicarbonyl α-Dicarbonyl Intermediates Reducing_Sugar->Dicarbonyl Degradation Amino_Acid Amino Acid (e.g., Serine, Alanine) Aminoketone α-Aminoketone Amino_Acid->Aminoketone Strecker Degradation Dicarbonyl->Aminoketone Dihydropyrazine Dihydropyrazine Intermediate Aminoketone->Dihydropyrazine Condensation (x2) Pyrazine_Methanol This compound Dihydropyrazine->Pyrazine_Methanol Oxidation & Side Chain Formation

Caption: Proposed formation pathway of this compound.

Experimental_Workflow Reactants Prepare Reactants (Amino Acids, Sugar, Buffer) Reaction Maillard Reaction (Heating in sealed vial) Reactants->Reaction Extraction Solvent Extraction of Products Reaction->Extraction Analysis GC-MS Analysis Extraction->Analysis Data Data Interpretation (Identification & Quantification) Analysis->Data

References

Sensory Evaluation of Pyrazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine compounds are a class of nitrogen-containing heterocyclic aromatic molecules that are significant contributors to the aroma and flavor of a wide variety of foods and beverages.[1] They are typically formed during thermal processing through Maillard reactions and Strecker degradation, and are responsible for characteristic roasted, nutty, earthy, and cocoa-like aromas.[1] The sensory perception of these compounds is critical in the food and beverage industry for product development and quality control. Furthermore, understanding the interaction of these compounds with olfactory receptors is of interest to drug development professionals studying chemosensory pathways.

This document provides detailed protocols for the sensory evaluation of pyrazine compounds, including quantitative data on their detection thresholds, standardized methodologies for sensory testing, and an overview of the primary signaling pathway involved in their perception.

Quantitative Sensory Data of Pyrazine Compounds

The sensory potency of pyrazine compounds varies significantly with their chemical structure. The following tables summarize the odor and taste detection thresholds for a selection of pyrazine compounds in water. Lower threshold values indicate a higher sensory potency.

Table 1: Odor and Flavor Detection Thresholds of Selected Pyrazine Compounds in Water (ppb)

Pyrazine CompoundOdor Detection Threshold (ppb)Flavor/Taste Detection Threshold (ppb)Predominant Sensory Descriptors
2-Methylpyrazine60,000[2]-Green, nutty, cocoa, musty, potato, fishy-ammoniacal[2]
2-Ethylpyrazine6,000[2]-Musty, nutty, buttery, peanut odor; chocolate-peanut taste[2]
2,3-Dimethylpyrazine2,500[2]-Green, nutty, potato, cocoa, coffee, caramel, meaty[2]
2,5-Dimethylpyrazine800[2]-Chocolate, roasted nuts, earthy; chocolate taste[2]
2,6-Dimethylpyrazine200[2]-Chocolate, roasted nuts, fried potato[2]
2,3,5-Trimethylpyrazine400[2]-Nutty, baked potato, roasted peanut, cocoa, burnt[2]
2,3,5,6-Tetramethylpyrazine1,000[2]-Weak, nutty, musty, chocolate odor; chocolate taste[2]
2-Ethyl-3-methylpyrazine-0.4[2]Potato, burnt nutty, roasted, cereal, earthy[2]
2-Ethyl-5-methylpyrazine100[2]-Nutty, roasted, somewhat "grassy"[2]
2-Ethyl-3,5-dimethylpyrazine1[2]-Cocoa, chocolate, nutty (burnt almond)[2]
2-Ethyl-3,6-dimethylpyrazine-0.4[2]Cocoa, chocolate, nutty (burnt almond, filbert-hazelnut)[2]
2-isoButyl-3-methylpyrazine-35[2]Powerful herbaceous green-earthy[2]
2-Methoxypyrazine400[2]-Nutty, sweet, cocoa[2]
2-Methoxy-3-methylpyrazine3[2]-Roasted peanuts, hazelnuts, almond[2]
2-Ethyl-3-methoxypyrazine0.4[2]-Roasted nut character[2]
2-Methoxy-3-methyl-5-(2-methylbutyl)pyrazine0.00001[3]--
5-Isopentyl-2,3-dimethylpyrazine6,000[3]--
3-sec-Butyl-2-methoxypyrazine--Potatolike odor[4]
3-Isopropyl-2-methoxy-5-methylpyrazine--Potatolike odor[4]

Signaling Pathway for Pyrazine Perception

The perception of pyrazine compounds is initiated by their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. The human olfactory receptor OR5K1 has been identified as a key receptor for a broad range of pyrazines. The binding of a pyrazine molecule to OR5K1 triggers a G-protein coupled signaling cascade, leading to the generation of an action potential that is transmitted to the brain for sensory processing.

Pyrazine_Signaling_Pathway Pyrazine Pyrazine Compound OR5K1 OR5K1 (Olfactory Receptor) Pyrazine->OR5K1 binds G_protein G-protein (Golf) OR5K1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP to CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel Ca Ca²⁺ CNG_channel->Ca influx Na Na⁺ CNG_channel->Na influx Ca_channel Ca²⁺-activated Cl⁻ Channel Cl Cl⁻ Ca_channel->Cl efflux ATP ATP cAMP->CNG_channel opens Depolarization Membrane Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain Ca->Ca_channel opens

Caption: Olfactory signaling pathway for pyrazine perception.

Experimental Protocols

Triangle Test

Objective: To determine if a sensory difference exists between two samples (e.g., a standard and a sample with a specific pyrazine compound).

Materials:

  • Pyrazine compound of interest

  • Deionized, odor-free water or other neutral solvent/base

  • Identical, odor-free sample cups with lids

  • Random three-digit codes

  • Palate cleansers (e.g., unsalted crackers, deionized water)

  • A panel of at least 24-30 screened and trained assessors

Procedure:

  • Sample Preparation: Prepare two samples, A and B. For example, A is the control (e.g., water) and B is the control with a specific concentration of the pyrazine compound.

  • Coding and Presentation: For each assessor, present three coded samples. Two of the samples are identical, and one is different. There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB. The presentation order should be randomized and balanced across all assessors.

  • Evaluation: Instruct assessors to evaluate the samples from left to right. They should sniff (for odor) or taste each sample and identify the "odd" or "different" sample.

  • Data Collection: Each assessor must choose one sample, even if they are not certain. A "no difference" option is not typically provided.

  • Palate Cleansing: Instruct assessors to cleanse their palate with unsalted crackers and water between each set of samples.

  • Data Analysis: The number of correct identifications is counted. Statistical significance is determined by comparing the number of correct responses to a statistical table for triangle tests (based on the total number of assessors and the desired alpha level, typically p < 0.05).

Triangle_Test_Workflow Start Start Prepare Prepare Samples (A and B) Start->Prepare Code Code and Present Three Samples (e.g., AAB, ABA, etc.) Prepare->Code Evaluate Assessors Evaluate and Identify Odd Sample Code->Evaluate Record Record Assessor's Choice Evaluate->Record Analyze Analyze Data: Count Correct Responses Record->Analyze Result Determine Statistical Significance Analyze->Result End End Result->End

Caption: Workflow for the Triangle Test.

Duo-Trio Test

Objective: To determine if a sensory difference exists between a test sample and a reference sample.

Materials:

  • Same as for the Triangle Test.

Procedure:

  • Sample Preparation: Prepare a reference sample (R) and a test sample (T).

  • Coding and Presentation: Present each assessor with three samples: one identified as the reference (R) and two coded samples. One of the coded samples is identical to the reference (R), and the other is the test sample (T). The order of the two coded samples should be randomized.

  • Evaluation: Instruct assessors to first evaluate the reference sample and then the two coded samples. Their task is to identify which of the two coded samples is identical to the reference.

  • Data Collection: Each assessor must choose one of the coded samples.

  • Palate Cleansing: As with the triangle test, palate cleansing between evaluations is essential.

  • Data Analysis: The number of correct identifications is counted. Statistical significance is determined by comparing the number of correct responses to a statistical table for duo-trio tests.

Duo_Trio_Test_Workflow Start Start Prepare Prepare Reference (R) and Test (T) Samples Start->Prepare Present Present R (Identified) and Two Coded Samples (One R, One T) Prepare->Present Evaluate Assessors Evaluate and Identify Sample Matching R Present->Evaluate Record Record Assessor's Choice Evaluate->Record Analyze Analyze Data: Count Correct Responses Record->Analyze Result Determine Statistical Significance Analyze->Result End End Result->End

Caption: Workflow for the Duo-Trio Test.

Quantitative Descriptive Analysis (QDA)

Objective: To identify, describe, and quantify the sensory attributes of a product or a set of products containing pyrazine compounds.

Materials:

  • A range of products containing different pyrazine compounds or different concentrations of the same pyrazine.

  • Reference standards for various aroma and flavor attributes.

  • A panel of 8-12 highly trained assessors.

  • Sensory evaluation software or scoresheets with line scales.

Procedure:

  • Panelist Selection and Training: Select panelists based on their sensory acuity, descriptive ability, and commitment. Conduct extensive training (20-40 hours) where panelists are exposed to a wide range of relevant stimuli to develop a comprehensive sensory lexicon.

  • Lexicon Development: The panel, guided by a panel leader, collectively develops a list of descriptive terms (lexicon) for the aroma, flavor, and texture attributes of the products. For pyrazines, this lexicon would likely include terms like "nutty," "roasted," "earthy," "cocoa," "coffee," "baked potato," "popcorn," and "green."[2][5] Each term should be clearly defined, and reference standards should be provided to anchor the terms.

  • Sample Evaluation: In individual booths, panelists evaluate the coded samples presented in a randomized order. They rate the intensity of each attribute on a continuous line scale (e.g., a 15-cm line anchored with "low" and "high").

  • Data Collection and Analysis: The ratings from the line scales are converted to numerical data. The data is then analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attributes between products. Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between products and their sensory attributes.

QDA_Workflow Start Start Selection Panelist Selection and Screening Start->Selection Training Panelist Training and Lexicon Development Selection->Training Evaluation Individual Sample Evaluation using Line Scales Training->Evaluation Data_Collection Data Collection and Compilation Evaluation->Data_Collection Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Analysis Reporting Reporting and Visualization Analysis->Reporting End End Reporting->End

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Conclusion

The sensory evaluation of pyrazine compounds requires a systematic and rigorous approach. By utilizing the quantitative data and detailed protocols provided in these application notes, researchers, scientists, and drug development professionals can obtain reliable and actionable sensory data. This information is crucial for understanding the structure-activity relationships of these potent aroma compounds, developing new products with desired flavor profiles, and elucidating the mechanisms of chemosensory perception.

References

Troubleshooting & Optimization

Improving the yield of (3,5,6-Trimethylpyrazin-2-yl)methanol synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3,5,6-Trimethylpyrazin-2-yl)methanol synthesis reactions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Reduction of 3,5,6-Trimethylpyrazine-2-carboxylic acid

This route typically involves the reduction of the carboxylic acid functionality to a primary alcohol. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction Reaction Monitoring: Use Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and ensure it has gone to completion.[1] Extended Reaction Time/Reagent Stoichiometry: If the reaction is incomplete, consider extending the reaction time or adding a slight excess of the reducing agent.[1]
Suboptimal Reaction Conditions Solvent: Ensure the use of an appropriate anhydrous solvent (e.g., THF, diethyl ether for LiAlH₄; methanol for NaBH₄). The presence of water can quench the reducing agent.[2] Temperature: Maintain the recommended temperature for the specific reducing agent. LiAlH₄ reactions are often started at 0°C and then warmed to room temperature, while NaBH₄ reductions are typically run at room temperature. pH: For NaBH₄ reductions in alcoholic solvents, the addition of a small amount of base like sodium methoxide can prevent the decomposition of the reducing agent and improve the yield.[3]
Degradation of Product Work-up Procedure: Quench the reaction carefully, especially when using LiAlH₄. A common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). This can help to form a granular precipitate that is easier to filter. Avoid overly acidic conditions during work-up, as pyrazines can be sensitive to strong acids.[4]
Purification Issues Extraction: Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to maximize recovery.[4] Chromatography: If column chromatography is used for purification, select an appropriate solvent system to ensure good separation of the product from any impurities. A common eluent system is a mixture of ethyl acetate and hexane.[3]

Issue 2: Formation of Side Products

Potential Side Product Identification Minimization Strategy
Unreacted Starting Material Compare the analytical data (TLC, LC-MS, GC-MS) of the crude product with the starting material.See "Incomplete Reaction" under Issue 1.
Over-reduction Products Unlikely in this specific conversion, but possible if other reducible functional groups are present on the pyrazine ring.Careful control of stoichiometry and reaction conditions.
Route 2: Oxidation of Tetramethylpyrazine followed by Functional Group Manipulation

This multi-step approach involves the initial oxidation of one of the methyl groups of tetramethylpyrazine, followed by subsequent chemical transformations to yield the desired alcohol.[5]

Issue 1: Low Yield in the Initial Oxidation Step

Potential Cause Troubleshooting Steps
Inefficient Oxidizing Agent The choice of oxidizing agent is critical. Common reagents for benzylic oxidation include selenium dioxide (SeO₂), potassium permanganate (KMnO₄), and ceric ammonium nitrate (CAN). The reactivity and selectivity can vary, so it may be necessary to screen different oxidants.
Suboptimal Reaction Conditions Temperature: Oxidation reactions can be exothermic. Careful temperature control is necessary to prevent over-oxidation or decomposition of the starting material and product. Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Dioxane or acetic acid are often used for SeO₂ oxidations.
Formation of Multiple Oxidation Products Oxidation of tetramethylpyrazine can potentially lead to oxidation at different methyl groups or over-oxidation to the carboxylic acid or diketone.

Issue 2: Incomplete Hydrolysis of Acetate Intermediate

If the synthesis proceeds through an acetate intermediate after oxidation and acylation, incomplete hydrolysis to the alcohol will result in a lower yield.[5]

Potential Cause Troubleshooting Steps
Insufficient Base or Acid Ensure a sufficient stoichiometric amount of the hydrolyzing agent (e.g., NaOH or HCl) is used.
Short Reaction Time or Low Temperature Monitor the reaction by TLC to ensure complete consumption of the acetate intermediate. If necessary, increase the reaction time or temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The reported yields can vary depending on the synthetic route and optimization of the reaction conditions. For the reduction of 5,6-Dimethyl-2-carboxylic acid (a similar substrate), a yield of 50% has been reported using NaBH₄ in methanol.[3] Yields for the multi-step oxidation route from tetramethylpyrazine are dependent on the efficiency of each step.

Q2: How can I purify the final product?

A2: The most common method for purifying this compound is silica gel column chromatography.[3] A typical eluent system is a mixture of ethyl acetate and hexane. Recrystallization from a suitable solvent system, such as DCM/pentane, can also be employed for further purification.

Q3: Are there any specific safety precautions I should take?

A3: Standard laboratory safety practices should always be followed. When working with strong reducing agents like LiAlH₄, it is crucial to use anhydrous conditions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). LiAlH₄ reacts violently with water. Quenching of the reaction should be done carefully and behind a safety shield.

Q4: My reaction seems to have stalled. What should I do?

A4: First, confirm that the reaction has indeed stalled by using an appropriate analytical technique like TLC or LC-MS. If it has, you can try adding a fresh portion of the limiting reagent. Ensure that your reagents have not degraded and that the reaction setup is free from contaminants, especially water if you are using a water-sensitive reagent.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of Pyrazinemethanols

Starting MaterialReagents and ConditionsProductYield (%)Reference
5,6-Dimethylpyrazine-2-carboxylic acidNaBH₄, Sodium Methoxide, Methanol, overnight(5,6-Dimethylpyrazin-2-yl)methanol50%[3]
Tetramethylpyrazine1. Oxidation, 2. Acylation, 3. Hydrolysis, 4. Esterification2-Hydroxymethyl-3,5,6-trimethyl-pyrazine palmitatePurity >98%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3,5,6-Trimethylpyrazine-2-carboxylic acid (General Procedure)

This protocol is adapted from a similar synthesis and may require optimization.[3]

  • Dissolution: Dissolve 3,5,6-Trimethylpyrazine-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a catalytic amount of a methanolic solution of sodium methoxide.

  • Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (NaBH₄) portion-wise.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully add an excess of methanol to quench any remaining NaBH₄.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Extraction: To the resulting residue, add water and extract the product three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an ethyl acetate/hexane gradient to afford this compound.

Protocol 2: Synthesis of this compound via Oxidation of Tetramethylpyrazine (Conceptual Workflow)

This is a conceptual workflow based on a multi-step synthesis of a derivative.[5]

  • Oxidation: Selectively oxidize one methyl group of tetramethylpyrazine to a hydroxymethyl or formyl group. This may involve reagents like selenium dioxide.

  • Protection/Acylation (if necessary): If the initial product is an alcohol, it may be acylated to form an acetate ester for purification or to facilitate subsequent steps.

  • Hydrolysis (if acylated): The acetate group is then hydrolyzed back to the alcohol using acidic or basic conditions.

  • Purification: Each step will likely require a purification procedure, such as column chromatography, to isolate the intermediate product before proceeding to the next step.

Mandatory Visualizations

experimental_workflow cluster_route1 Route 1: Reduction cluster_route2 Route 2: Oxidation start1 3,5,6-Trimethylpyrazine- 2-carboxylic acid process1 Reduction (e.g., NaBH4) start1->process1 Reagents & Conditions product1 (3,5,6-Trimethylpyrazin- 2-yl)methanol process1->product1 start2 Tetramethylpyrazine process2a Oxidation start2->process2a intermediate2 Oxidized Intermediate process2a->intermediate2 process2b Further Manipulation intermediate2->process2b product2 (3,5,6-Trimethylpyrazin- 2-yl)methanol process2b->product2

Caption: Synthetic routes to this compound.

troubleshooting_workflow decision decision issue issue start Start Synthesis check_yield Check Yield & Purity start->check_yield is_low_yield Low Yield? check_yield->is_low_yield is_impure Impure? is_low_yield->is_impure No troubleshoot_yield Troubleshoot Low Yield: - Check reaction completion - Optimize conditions - Improve work-up is_low_yield->troubleshoot_yield Yes troubleshoot_purity Troubleshoot Purity: - Identify side products - Optimize purification - Check starting materials is_impure->troubleshoot_purity Yes success Successful Synthesis is_impure->success No troubleshoot_yield->check_yield troubleshoot_purity->check_yield end End success->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Overcoming matrix effects in the analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-eluting, interfering compounds from the sample matrix.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24] In the analysis of this compound, these effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification. This is a significant concern in complex matrices such as biological fluids, food and beverage samples, and pharmaceutical formulations.

Q2: How can I determine if my analysis is impacted by matrix effects?

A2: You can assess the presence and extent of matrix effects using several methods:

  • Post-Extraction Spike: A known amount of a this compound standard is added to a blank matrix extract that has already undergone the sample preparation process. The response is then compared to that of the standard in a pure solvent. A significant difference in the signal indicates the presence of matrix effects.

  • Matrix-Matched Calibration: Calibration curves are prepared in a blank matrix extract and in a pure solvent. A comparison of the slopes of these curves will reveal the extent of signal suppression or enhancement.

  • Post-Column Infusion: A constant flow of a this compound standard solution is infused into the chromatographic system after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal at the retention time of interfering compounds indicates the presence of matrix effects.

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The main strategies can be categorized as follows:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering components is the most crucial step. This includes methods like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT).

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from matrix components can significantly reduce interference.

  • Calibration Strategies: Utilizing methods that compensate for matrix effects, such as matrix-matched calibration, the use of a stable isotope-labeled internal standard, or the standard addition method, is highly recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and provides potential solutions.

Problem Possible Cause Suggested Solution
Poor Peak Shape or Tailing - Active sites on the analytical column.- Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For pyrazines, a slightly basic mobile phase can sometimes improve peak shape.
Low Analyte Recovery - Inefficient extraction from the sample matrix.- Analyte loss during solvent evaporation steps.- Optimize the extraction solvent and pH for LLE. For pyrazinemethanols, dichloromethane has been shown to be effective.[2][24]- For SPE, select a sorbent that provides good retention and elution of the analyte.- Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heating.
Inconsistent Results (Poor Precision) - Variable matrix effects between samples.- Inconsistent sample preparation.- Employ a stable isotope-labeled internal standard, such as this compound-d3, to compensate for variability.- Automate the sample preparation workflow to improve consistency.- Ensure thorough homogenization of samples before extraction.
Signal Suppression in LC-MS/MS - Co-elution of matrix components that compete for ionization.- Improve sample cleanup to remove phospholipids and other interfering substances.- Optimize the chromatographic gradient to better separate the analyte from the matrix.- Consider using a different ionization source, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI).
Signal Enhancement in GC-MS - Matrix components coating the injector port, leading to a "matrix-induced chromatographic response enhancement."- Use a liner with glass wool to trap non-volatile matrix components.- Perform regular maintenance of the injector port.- Dilute the sample extract if sensitivity allows.

Experimental Protocols

Below are detailed methodologies for key experiments to overcome matrix effects in the analysis of this compound. These are generalized protocols and may require optimization for specific matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Urine)

This protocol is adapted from methods used for similar pyrazine metabolites.[2][24]

  • Sample Preparation: To 1 mL of urine, add a suitable internal standard (e.g., stable isotope-labeled this compound).

  • pH Adjustment: Adjust the sample pH to >9 with a suitable base (e.g., saturated K₂CO₃ solution) to ensure the pyrazine is in its neutral form.

  • Extraction: Add 4 mL of dichloromethane (DCM) and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-5) two more times with fresh DCM, combining the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis or an appropriate solvent for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Food and Beverage Samples

This protocol is a general guideline for volatile pyrazines and should be optimized for this compound.

  • Sample Preparation: Place 1-5 g of the homogenized solid sample or 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard.

  • Matrix Modification (Optional): For solid samples, add a small amount of water to facilitate the release of volatiles. For all samples, the addition of salts (e.g., NaCl) can increase the volatility of the analyte.

  • Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) with agitation.

  • Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 20-40 minutes) while maintaining the temperature and agitation.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption.

  • Analysis: Start the GC-MS analysis.

Protocol 3: Method of Standard Additions

This method is particularly useful when a blank matrix is unavailable.

  • Initial Analysis: Analyze an aliquot of the sample extract to obtain an approximate concentration of this compound.

  • Prepare Aliquots: Divide the sample extract into at least four equal aliquots.

  • Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing known amounts of a this compound standard. A common approach is to add 0.5x, 1.0x, and 1.5x the estimated amount of the analyte in the sample.

  • Analysis: Analyze all spiked and unspiked aliquots under the same conditions.

  • Calibration Curve: Plot the instrument response (e.g., peak area) against the concentration of the added standard.

  • Quantification: Determine the concentration of the analyte in the original sample by extrapolating the linear regression line to the x-intercept. The absolute value of the x-intercept represents the concentration in the unspiked sample.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated when evaluating matrix effects for this compound using different sample preparation techniques. Actual values will vary depending on the matrix and analytical conditions.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) *Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)95 ± 5-60 ± 10 (Suppression)< 15
Liquid-Liquid Extraction (LLE)85 ± 7-15 ± 5 (Suppression)< 10
Solid-Phase Extraction (SPE)90 ± 5-10 ± 3 (Suppression)< 5

*Matrix Effect (%) = [(Response in Matrix / Response in Solvent) - 1] x 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization IS_add Internal Standard Spiking Sample->IS_add LLE Liquid-Liquid Extraction IS_add->LLE SPE Solid-Phase Extraction IS_add->SPE PPT Protein Precipitation IS_add->PPT Evap Evaporation LLE->Evap SPE->Evap PPT->Evap Recon Reconstitution Evap->Recon GC_MS GC-MS Analysis Recon->GC_MS LC_MS LC-MS/MS Analysis Recon->LC_MS Quant Quantification GC_MS->Quant LC_MS->Quant Report Reporting Quant->Report

Caption: General experimental workflow for the analysis of this compound.

matrix_effect_compensation cluster_strategies Compensation Strategies MM Matrix-Matched Calibration Result Accurate Quantification MM->Result IS Stable Isotope-Labeled Internal Standard IS->Result SA Standard Addition Method SA->Result Analyte Analyte in Complex Matrix Analyte->MM Compensates for consistent matrix effects Analyte->IS Corrects for sample-to-sample variability and matrix effects Analyte->SA Corrects for matrix effects when blank matrix is unavailable

Caption: Strategies for compensating for matrix effects in quantitative analysis.

References

Stability of (3,5,6-Trimethylpyrazin-2-yl)methanol in standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of standard solutions of (3,5,6-Trimethylpyrazin-2-yl)methanol, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the preparation, storage, and use of this compound standard solutions.

Q1: My analytical results are inconsistent. Could the stability of my standard solution be the issue?

A1: Inconsistent analytical results are a common indicator of standard solution instability. Degradation of the analyte can lead to a decrease in its concentration over time, resulting in poor reproducibility. To troubleshoot, consider the following:

  • Solution Age: How old is your standard solution? It is recommended to use freshly prepared solutions for critical applications.

  • Storage Conditions: Was the solution stored as recommended (see Table 1)? Exposure to light, elevated temperatures, or reactive atmospheric conditions can accelerate degradation.

  • Solvent Purity: Impurities in the solvent can react with the analyte. Always use high-purity, HPLC-grade or equivalent solvents.

  • Container Type: Ensure the use of inert container materials, such as amber glass, to prevent adsorption and photodegradation.[1]

Q2: I've observed a color change in my stock solution. What does this indicate?

A2: A change in the color of a stock solution, such as darkening, is a potential sign of chemical degradation or polymerization.[1] Pyrazine derivatives can be susceptible to oxidation. If you observe a color change, it is strongly advised to discard the solution and prepare a fresh one.

Q3: Can I store my standard solutions at room temperature?

A3: Storing standard solutions of this compound at room temperature is generally not recommended for long-term use. Elevated temperatures can increase the rate of degradation. For short-term use (within a working day), storage at room temperature may be acceptable if the solution is protected from light. For longer-term storage, refrigeration or freezing is advised.[1]

Q4: What are the ideal solvents for preparing stock solutions of this compound?

A4: this compound is soluble in organic solvents.[2] For analytical purposes, common solvents include:

  • Methanol

  • Acetonitrile

  • Ethanol

The choice of solvent may depend on the analytical technique being used. It is crucial to use high-purity solvents to minimize the risk of degradation.

Q5: How can I determine the shelf-life of my standard solution under my specific laboratory conditions?

A5: To determine the empirical shelf-life of your standard solution, a long-term stability study is recommended. This involves preparing a batch of the solution and analyzing its concentration at regular intervals over an extended period while storing it under your typical laboratory conditions. A general protocol for such a study is provided in the "Experimental Protocols" section.

Stability of this compound in Standard Solutions

Table 1: Estimated Stability of this compound Solutions

Storage ConditionSolventContainerEstimated Stability (for <1% degradation)Recommendations
-20°C Acetonitrile, MethanolAmber Glass Vial, Tightly Sealed> 6 monthsRecommended for long-term storage. Minimize freeze-thaw cycles by preparing aliquots.
2-8°C Acetonitrile, MethanolAmber Glass Vial, Tightly Sealed1-3 monthsSuitable for mid-term storage of working solutions.
Room Temperature (~25°C) Acetonitrile, MethanolAmber Glass Vial, Tightly Sealed< 1 weekNot recommended for storage. Use for daily working solutions only. Protect from light.
Room Temperature (~25°C), Exposed to Light Acetonitrile, MethanolClear Glass Vial< 24 hoursAvoid. Photodegradation is likely.

Disclaimer: The data in this table are estimations based on general chemical principles and not from direct experimental studies on this compound. For critical applications, it is highly recommended to perform an in-house stability study.

Experimental Protocols

Protocol 1: General Procedure for a Long-Term Stability Study

This protocol outlines a general method for conducting a long-term stability study of a this compound solution.

  • Solution Preparation:

    • Accurately weigh a known amount of high-purity this compound analytical standard.

    • Dissolve the standard in a known volume of high-purity solvent (e.g., HPLC-grade acetonitrile or methanol) to create a stock solution of a specific concentration.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple, small-volume amber glass vials with PTFE-lined caps. This prevents contamination and degradation of the entire stock from repeated use.

    • Store the aliquots under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, analyze three separate aliquots using a validated analytical method (e.g., HPLC-UV, GC-MS).

    • The average of these initial measurements will serve as the baseline (100% concentration).

  • Periodic Analysis:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve three aliquots from each storage condition.

    • Allow the aliquots to equilibrate to room temperature before analysis.

    • Analyze each aliquot using the same analytical method as the initial analysis.

  • Data Evaluation:

    • Calculate the average concentration for each time point and storage condition.

    • Compare the average concentration at each time point to the initial (time zero) concentration to determine the percentage of degradation.

    • The shelf-life of the solution is defined as the time at which the concentration falls below a predetermined threshold (e.g., 99% of the initial concentration).

Diagrams

G cluster_0 Troubleshooting Workflow for Inconsistent Analytical Results start Inconsistent Analytical Results check_stability Is the standard solution stability a potential issue? start->check_stability check_age Check Solution Age check_stability->check_age Yes other_issues Investigate Other Experimental Parameters (e.g., instrument, sample prep) check_stability->other_issues No check_storage Verify Storage Conditions (Temp, Light) check_age->check_storage check_solvent Assess Solvent Purity check_storage->check_solvent prepare_fresh Prepare Fresh Standard Solution check_solvent->prepare_fresh reanalyze Re-analyze Samples prepare_fresh->reanalyze

Caption: Troubleshooting workflow for inconsistent analytical results.

G cluster_1 Potential Degradation Pathways for this compound parent This compound oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation acid_base_reaction Acid/Base Catalyzed Reactions parent->acid_base_reaction aldehyde Corresponding Aldehyde/Carboxylic Acid oxidation->aldehyde ring_cleavage Ring Cleavage Products photodegradation->ring_cleavage other_products Other Degradation Products acid_base_reaction->other_products

Caption: Potential degradation pathways for this compound.

References

Troubleshooting poor peak shape in the chromatography of (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3,5,6-Trimethylpyrazin-2-yl)methanol Chromatography

Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and achieve optimal separation results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues related to poor peak shape for this compound in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

HPLC Analysis

Question 1: Why is my HPLC peak for this compound exhibiting significant tailing?

Answer:

Peak tailing is the most common issue for nitrogen-containing heterocyclic compounds like this compound.[1][2] The primary cause is secondary interactions between the basic nitrogen atoms in the pyrazine ring and acidic silanol (Si-OH) groups on the surface of standard silica-based stationary phases (e.g., C18).[3][4][5] These interactions create an additional, undesirable retention mechanism that leads to a skewed peak shape.[2][6]

Other potential causes include:

  • Trace Metal Contamination: Metals in the silica matrix can increase the acidity of silanol groups, worsening the tailing effect.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is near the pKa of your compound, it can exist in both ionized and neutral forms, leading to peak distortion.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[7]

  • Column Degradation: A void at the column inlet or a contaminated/old column can lead to poor peak shape for all analytes.[2][7]

Question 2: How can I eliminate or reduce peak tailing for this compound in HPLC?

Answer:

A systematic approach involving the column, mobile phase, and sample concentration is recommended.

  • Use a Base-Deactivated Column: This is the most effective solution. These columns are specifically designed to minimize silanol interactions.[6][8][9]

    • End-capped Columns: Residual silanol groups are chemically bonded with a small organic group to shield them.[6][8]

    • Polar-Embedded Columns: A polar group is incorporated into the stationary phase ligand (e.g., C18), which shields the nearby silanol groups.[4][6]

    • Hybrid Silica/Polymer or Positively Charged Surfaces: These newer technologies offer improved pH stability and reduced silanol activity, providing excellent peak shapes for basic compounds.[1][10][11]

  • Optimize the Mobile Phase:

    • Lower the pH: Operating at a low pH (e.g., below 3) protonates the silanol groups, reducing their ability to interact with the basic analyte.[1][7][8] Use a low-pH stable column for this approach.

    • Add a Competing Base: Introduce a small amount of a basic additive, like triethylamine (TEA), to the mobile phase.[8] TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM for UV detection) can help mask residual silanol activity.[7][8] Note that for LC-MS, lower buffer concentrations (<10 mM) are typically required.[8]

  • Reduce Sample Concentration: If column overload is suspected, dilute your sample or decrease the injection volume.[5][7]

Question 3: I'm observing peak fronting. What is the likely cause?

Answer:

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing for this compound but can occur.[1][5] Potential causes include:

  • Sample Overload: This is a primary cause of fronting.[12] Reduce the injection volume or sample concentration.[12]

  • Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can lead to fronting.[5] Ensure your sample is completely dissolved.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the mobile phase, it can cause band distortion and fronting.[7] Prepare your sample in the mobile phase whenever possible.

GC Analysis

Question 4: What causes poor peak shape for this compound in GC?

Answer:

In Gas Chromatography, poor peak shape for this compound is often due to its polarity and potential for active site interaction.

  • Analyte-Surface Interactions: The polar hydroxyl (-OH) group and the basic nitrogen atoms can interact with active sites (e.g., silanols) in the GC inlet liner or on the column itself, causing peak tailing.[13]

  • Improper Column Installation: A poor column cut or incorrect positioning of the column in the inlet can cause peak tailing or splitting for all peaks in the chromatogram.[13]

  • Column Overload: Injecting too much sample can lead to peak fronting.[12]

Question 5: How can I improve the peak shape in my GC analysis?

Answer:

  • Use Deactivated Consumables: Employ a deactivated inlet liner and a base-deactivated GC column.[13][14] These are specifically treated to minimize active sites and are essential for analyzing basic or polar compounds.

  • Perform Inlet Maintenance: Regularly replace the inlet liner and trim the first few centimeters of the column to remove accumulated non-volatile residues and active sites.[13] Ensure the column is cut cleanly and installed at the correct height.[13]

  • Consider Derivatization: While a more involved step, chemical derivatization of the hydroxyl group (e.g., silylation) can reduce the compound's polarity, leading to sharper, more symmetrical peaks.

  • Optimize GC Conditions: Ensure the initial oven temperature is appropriate for good analyte focusing at the head of the column.[13]

Data and Methodologies

Table 1: Recommended Starting HPLC Conditions
ParameterRecommendationRationale
Column C18, Base-Deactivated/End-cappedMinimizes secondary interactions with silanol groups, which is the primary cause of peak tailing for basic compounds.[6][8][9]
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates silanol groups, reducing their interaction with the basic analyte.[1][8]
Mobile Phase B Acetonitrile or MethanolStandard organic solvents for reversed-phase chromatography.
pH Control Adjust to pH 2.5 - 3.0Ensures silanols are fully protonated to prevent tailing.[7][8]
Additive (Optional) 10-25 mM Ammonium Formate/AcetateActs as a buffer to maintain pH and can improve peak shape.[8]
Flow Rate 0.8 - 1.2 mL/min (for standard 4.6 mm ID column)Typical flow rate for standard analytical columns.
Column Temp. 30 - 40 °CImproves efficiency and can reduce peak broadening.
Injection Volume 1 - 10 µLStart with a low volume to avoid potential column overload.[7]
Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive

This protocol describes how to use TEA to mask active silanol sites and improve the peak shape of this compound.

Objective: To reduce peak tailing caused by secondary silanol interactions.

Materials:

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (or Methanol)

  • Triethylamine (TEA), HPLC-grade

  • Acid (e.g., Formic Acid or Acetic Acid) for pH adjustment

  • 0.45 µm solvent filters

Procedure:

  • Prepare Aqueous Phase: For 1 liter of aqueous mobile phase, add 999 mL of HPLC-grade water to a clean solvent bottle.

  • Add TEA: Carefully pipette 1.0 mL of TEA into the water. This creates a concentration of approximately 0.1% (v/v). Note: Always work with TEA in a well-ventilated fume hood.

  • Adjust pH: Slowly add acid (e.g., formic acid) dropwise while monitoring with a calibrated pH meter until the desired pH (e.g., 3.0 or 7.0) is reached.

  • Filter: Filter the final aqueous mobile phase through a 0.45 µm solvent filter to remove particulates.

  • System Equilibration: Purge the HPLC system with the new mobile phase. Equilibrate the column with at least 20-30 column volumes of the TEA-containing mobile phase before injecting your sample. This ensures the stationary phase is fully saturated with TEA.

  • Analysis: Inject the sample and acquire the chromatogram. The peak shape for this compound should be significantly improved.

Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues encountered during the chromatography of this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed for this compound peak_type Identify Peak Shape start->peak_type tailing Peak Tailing (Asymmetry > 1.2) peak_type->tailing Tailing fronting Peak Fronting (Asymmetry < 0.9) peak_type->fronting Fronting broad Broad Peak (Low Efficiency) peak_type->broad Broad cause_tailing Potential Causes: 1. Secondary Silanol Interactions 2. Column Contamination/Void 3. Inappropriate Mobile Phase pH tailing->cause_tailing cause_fronting Potential Causes: 1. Column Overload 2. Sample Solvent Too Strong fronting->cause_fronting cause_broad Potential Causes: 1. Extra-Column Volume 2. Column Degradation broad->cause_broad solution_tailing Solutions: - Use Base-Deactivated Column - Lower Mobile Phase pH (< 3) - Add Competing Base (e.g., TEA) - Flush or Replace Column cause_tailing->solution_tailing solution_fronting Solutions: - Reduce Sample Concentration - Decrease Injection Volume - Use Mobile Phase as Sample Solvent cause_fronting->solution_fronting solution_broad Solutions: - Use Shorter/Narrower Tubing - Check Connections for Dead Volume - Replace Column cause_broad->solution_broad

Caption: Troubleshooting workflow for poor chromatographic peak shape.

References

Technical Support Center: Optimizing the Extraction of (3,5,6-Trimethylpyrazin-2-yl)methanol from Complex Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of (3,5,6-Trimethylpyrazin-2-yl)methanol from intricate food matrices.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound and other pyrazines from food samples.

Problem Potential Cause Recommended Solution
Low or No Analyte Recovery Inefficient extraction method for the specific matrix.Select an extraction method suitable for your matrix. For volatile pyrazines in solid matrices like coffee or cocoa, Headspace Solid-Phase Microextraction (HS-SPME) is often effective. For liquid matrices, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be more appropriate. Consider Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance recovery.
Suboptimal extraction parameters (e.g., time, temperature, solvent).Optimize extraction parameters. For HS-SPME, experiment with different fiber coatings, extraction times (typically 15-60 minutes), and temperatures (e.g., 40-80°C). For LLE, test various organic solvents and pH adjustments. For UAE and MAE, optimize power, time, and solvent choice.[1][2]
Analyte degradation during extraction.Use milder extraction conditions. For thermolabile compounds, consider extraction at lower temperatures for a longer duration. Ensure solvents are of high purity and free from contaminants that could react with the analyte.
Poor Reproducibility Inconsistent sample homogenization.Ensure the food matrix is thoroughly homogenized to a uniform particle size before extraction to guarantee consistent sample composition.
Fluctuation in extraction conditions.Precisely control all extraction parameters, including time, temperature, solvent volume, and agitation speed, for all samples and standards.
Matrix effects interfering with the analysis.Employ matrix-matched calibration standards or the standard addition method to compensate for matrix-induced signal enhancement or suppression. The use of a suitable internal standard is also highly recommended.
Co-extraction of Interfering Compounds Lack of selectivity in the extraction method.Increase the selectivity of your extraction. For SPE, use a sorbent that has a high affinity for your target analyte and low affinity for interfering compounds. For HS-SPME, select a fiber coating that is more selective for pyrazines.
Inadequate cleanup of the extract.Incorporate a post-extraction cleanup step. This could involve a simple filtration, a more rigorous SPE cleanup, or a dispersive solid-phase extraction (d-SPE) step.
High Solvent Consumption Use of traditional extraction techniques like Soxhlet.Adopt modern, greener extraction techniques such as SPME, UAE, or MAE, which significantly reduce or eliminate the need for organic solvents.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from food matrices challenging?

A1: this compound is a substituted pyrazine, a class of volatile organic compounds that contribute to the aroma and flavor of many cooked or fermented foods, such as coffee, cocoa, and baked goods.[5][6] The extraction is challenging due to its volatility, potential for thermal degradation, and the complexity of food matrices, which contain a wide range of interfering substances like fats, proteins, and carbohydrates. These matrix components can lead to low recovery and analytical interferences.

Q2: Which extraction method is generally best for this compound?

A2: The "best" method depends on the specific food matrix and the available instrumentation.

  • Headspace Solid-Phase Microextraction (HS-SPME) is a highly sensitive, solvent-free technique well-suited for volatile compounds in both solid and liquid samples. It is frequently used for analyzing pyrazines in coffee and cocoa.[7][8]

  • Ultrasound-Assisted Extraction (UAE) is a rapid and efficient method that uses ultrasonic waves to enhance the extraction process. It is considered a green technology due to reduced solvent and energy consumption.[9][10]

  • Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It is known for its high efficiency and reduced extraction times.[11][12]

  • Solid-Phase Extraction (SPE) is effective for cleaning up complex extracts and can be tailored for selectivity by choosing the appropriate sorbent.

  • Liquid-Liquid Extraction (LLE) is a classical method that can be effective but is often more time-consuming and uses larger volumes of organic solvents.

Q3: How can I minimize matrix effects in my analysis?

A3: Matrix effects, the alteration of the analytical signal due to co-eluting compounds from the sample matrix, are a common challenge. To minimize them, you can:

  • Use an appropriate internal standard: An isotopically labeled version of the analyte is ideal.

  • Perform matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.

  • Employ the standard addition method: This involves adding known amounts of the standard to the sample extracts.

  • Utilize a selective detection method: Gas chromatography coupled with mass spectrometry (GC-MS) in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode can significantly reduce matrix interference.

  • Improve sample cleanup: Use techniques like SPE to remove interfering compounds before analysis.

Q4: What are the key parameters to optimize for HS-SPME of pyrazines?

A4: For successful HS-SPME, optimization of the following parameters is crucial:

  • Fiber Coating: The choice of fiber coating is critical for selective extraction. For pyrazines, fibers with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often effective.[7]

  • Extraction Temperature: Higher temperatures increase the volatility of the analyte but can also lead to degradation. A typical range to investigate is 40-80°C.

  • Extraction Time: The time required to reach equilibrium between the sample headspace and the SPME fiber needs to be determined. This can range from 15 to 60 minutes.[13]

  • Sample Volume and Headspace Volume: The ratio of sample to headspace can influence the concentration of the analyte in the headspace.

  • Agitation: Agitation of the sample during extraction helps to accelerate the mass transfer of the analyte into the headspace.

Data Presentation: Comparison of Extraction Methods for Pyrazines

The following table summarizes quantitative data from various studies on the extraction of pyrazines from food matrices. Note that direct comparisons should be made with caution due to variations in matrices, specific pyrazine compounds, and analytical instrumentation.

Extraction Method Food Matrix Analyte(s) Recovery (%) Extraction Time LOD/LOQ Reference
HS-SPME Rapeseed OilPyrazines91.6 - 109.250 minLOQ: 6-180 ng/g[13]
HS-SPME CoffeeVolatile flavor compounds-1 min (for relative quantification)-[7]
MAE CookiesPolycyclic Aromatic Hydrocarbons (structurally related)96 - 1059 minLOD: 0.015-0.7 ng/g[11]
UAE Passion Fruit PeelsPhenolics & Flavonoids-20 min-[1]
MAE Passion Fruit PeelsPhenolics & Flavonoids-2 min-[1]
SPME Anastrepha obliqua emissions2-methyl-6-vinylpyrazineHigher than charcoal trap--[14]

Experimental Protocols

Detailed Methodology for Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is a general guideline for the extraction of this compound from a solid food matrix like roasted coffee beans.

  • Sample Preparation:

    • Grind the roasted coffee beans to a fine, uniform powder.

    • Accurately weigh 1-2 g of the ground coffee into a 20 mL headspace vial.

    • If using an internal standard, spike the sample with a known amount of the standard solution.

  • Extraction:

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.

    • Place the vial in a heating block or water bath set to the optimized temperature (e.g., 60°C).

    • Allow the sample to equilibrate for 10-15 minutes.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 30-45 minutes). Ensure the fiber does not touch the sample.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of a gas chromatograph (GC) (e.g., at 250°C).

    • Desorb the analytes from the fiber for 3-5 minutes in splitless mode.

    • Start the GC-MS analysis.

Detailed Methodology for Ultrasound-Assisted Extraction (UAE)

This protocol provides a general procedure for extracting this compound from a semi-solid food matrix like a fruit paste.

  • Sample Preparation:

    • Homogenize the food sample to a uniform consistency.

    • Weigh approximately 5 g of the homogenized sample into a beaker or flask.

    • Add a suitable extraction solvent (e.g., methanol or ethanol) at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).

    • If applicable, add an internal standard.

  • Extraction:

    • Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the sample slurry.

    • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a predetermined time (e.g., 15-30 minutes).

    • Monitor and control the temperature of the extraction vessel, as sonication can generate heat.

  • Sample Cleanup and Analysis:

    • After extraction, separate the liquid extract from the solid residue by centrifugation or filtration.

    • The extract may require further cleanup using SPE to remove interfering compounds.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Analyze the final extract by GC-MS.

Detailed Methodology for Microwave-Assisted Extraction (MAE)

This protocol outlines a general method for the extraction of this compound from a meat product.

  • Sample Preparation:

    • Mince or finely chop the meat sample.

    • Weigh 2-5 g of the prepared sample into a microwave-safe extraction vessel.

    • Add an appropriate extraction solvent (e.g., a mixture of hexane and acetone) and an internal standard.

  • Extraction:

    • Seal the extraction vessel and place it in the microwave extraction system.

    • Set the microwave power (e.g., 500-800 W), temperature (e.g., 80-120°C), and extraction time (e.g., 5-15 minutes) according to the optimized method.

    • The system will automatically control the pressure and temperature during the extraction.

  • Sample Processing and Analysis:

    • After the extraction is complete and the vessel has cooled, filter the extract to remove solid particles.

    • The extract may need to be dried (e.g., with anhydrous sodium sulfate) and concentrated.

    • A cleanup step, such as SPE, might be necessary to remove fats and other interferences.

    • Analyze the purified extract using GC-MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Food Matrix Homogenization Homogenization Start->Homogenization Weighing Weighing & Spiking Homogenization->Weighing SPME HS-SPME Weighing->SPME UAE UAE Weighing->UAE MAE MAE Weighing->MAE Cleanup Cleanup (optional) SPME->Cleanup UAE->Cleanup MAE->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Processing GCMS->Data Result Result Data->Result SPME_Process cluster_vial Sealed Headspace Vial Sample Sample Matrix Headspace Headspace (Volatiles) Sample->Headspace Equilibration SPME_Fiber SPME Fiber (Coated Fused Silica) Headspace->SPME_Fiber Adsorption GC_Inlet GC Inlet (Thermal Desorption) SPME_Fiber->GC_Inlet Desorption GC_Column GC Column (Separation) GC_Inlet->GC_Column Injection

References

Minimizing interferences in the detection of (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the detection of (3,5,6-Trimethylpyrazin-2-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Sample Preparation

Q1: I am observing low or no peak for this compound in my chromatogram. What are the possible reasons?

A1: Low or no signal can stem from several factors during sample preparation and analysis. Here is a systematic troubleshooting approach:

  • Inefficient Extraction: The analyte may not be efficiently extracted from the sample matrix.

    • Solution: For liquid samples, ensure the pH is optimized. For solid samples, consider headspace solid-phase microextraction (HS-SPME), a highly effective technique for volatile pyrazines.[1] Parameters such as SPME fiber type, extraction time, and temperature should be optimized. For many pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective.[2]

  • Analyte Loss: The analyte may be lost during sample cleanup or concentration steps.

    • Solution: Minimize the number of sample preparation steps. If using liquid-liquid extraction (LLE), multiple extractions with fresh solvent are often necessary to achieve good recovery.[3]

  • Improper Storage: The analyte may have degraded due to improper sample storage.

    • Solution: Ensure samples are stored at appropriate temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent degradation and volatilization.

Q2: How can I improve the extraction efficiency of this compound from my sample?

A2: To enhance extraction efficiency, consider the following:

  • Method Selection: The choice of extraction method is critical and depends on the sample matrix.

    • HS-SPME: Ideal for volatile compounds in both liquid and solid matrices.

    • Liquid-Liquid Extraction (LLE): A common technique, but solvent choice is crucial to ensure good recovery and minimize co-extraction of interferences.[3]

    • QuEChERS: (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined method that can be adapted for pyrazine analysis in various food matrices.

  • Extraction Parameter Optimization:

    • For HS-SPME: Systematically optimize the SPME fiber coating, extraction temperature, and extraction time. The addition of salt (salting-out effect) to aqueous samples can also increase the volatility of pyrazines and improve their transfer to the headspace.

    • For LLE: Experiment with different organic solvents. For instance, hexane can be selective for pyrazines and avoid the co-extraction of more polar impurities like imidazoles.[3]

Chromatography (GC-MS)

Q3: I am seeing co-elution of peaks, and I'm unsure which one is this compound. How can I resolve this?

A3: Co-elution, especially with positional isomers, is a common challenge in pyrazine analysis due to their similar mass spectra.

  • Chromatographic Resolution:

    • Column Selection: Utilize a polar GC column, such as a DB-WAX, which often provides better separation for pyrazines compared to non-polar columns.

    • Oven Temperature Program: Optimize the temperature ramp. A slower ramp rate can improve the separation of closely eluting compounds.

    • Column Dimensions: Using a longer GC column can increase the resolution between peaks.

  • Retention Indices (RI): Even with co-elution, comparing the retention indices of your peaks with known values from literature or databases can help in tentative identification.

Q4: The peak shape for my analyte is poor (e.g., tailing or fronting). What could be the cause?

A4: Poor peak shape can be due to several factors:

  • Active Sites: Active sites in the GC inlet liner or the front of the GC column can interact with the hydroxyl group of this compound, causing peak tailing.

    • Solution: Use a deactivated inlet liner and replace it regularly. If the column is suspected, trimming a small portion (10-20 cm) from the inlet end can remove active sites.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Injection Temperature: An injector temperature that is too low can cause slow volatilization and peak broadening, while a temperature that is too high can cause analyte degradation.

    • Solution: Optimize the injector temperature. A typical starting point for pyrazine analysis is 250°C.

Mass Spectrometry (MS)

Q5: How can I differentiate this compound from its isomers using mass spectrometry?

A5: While positional isomers of pyrazines often have very similar mass spectra, there are subtle differences in fragmentation that can be used for differentiation, especially with high-resolution mass spectrometry. For hydroxymethylpyrazines, characteristic fragmentation patterns include the loss of:

  • [M-17]+: Loss of a hydroxyl radical (•OH)

  • [M-18]+: Loss of water (H₂O)

  • [M-19]+: A less common fragmentation that may involve the loss of H₃O.

The presence and relative abundance of these fragments can provide clues to the position of the hydroxymethyl group on the pyrazine ring.

Q6: I am experiencing signal suppression or enhancement in my MS data. What is causing this and how can I mitigate it?

A6: This phenomenon is known as a matrix effect , where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to inaccurate quantification.[4]

  • Identifying Matrix Effects: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in a blank sample matrix extract (matrix-matched calibration). A significant difference indicates the presence of matrix effects.[4] The matrix effect can be quantified using the following formula: ME (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100 A value of 0% indicates no effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.[4]

  • Mitigation Strategies:

    • Improve Sample Cleanup: More effective sample preparation to remove matrix components is the first line of defense.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples. This helps to compensate for the matrix effect.

    • Standard Addition Method: This involves adding known amounts of the analyte to the sample and creating a calibration curve from the spiked samples. This is a robust method for correcting for matrix effects.

    • Stable Isotope Dilution Analysis (SIDA): This is the "gold standard" for overcoming matrix effects.[5] A stable isotope-labeled version of the analyte (e.g., deuterated) is added to the sample as an internal standard. Since it behaves almost identically to the native analyte during sample preparation and analysis, it effectively corrects for variations in recovery and matrix effects.[5][6]

Data Presentation

Table 1: Comparison of SPME Fiber Coatings for Pyrazine Extraction

This table summarizes the recovery and precision for the analysis of pyrazines in rapeseed oil using different SPME Arrow fibers with a multiple headspace-SPME-arrow method.

SPME Fiber CoatingRecovery (%)Intraday RSD (%)Interday RSD (%)
PDMS/DVB/CAR91.6 - 109.2< 16< 16
PDMSLower Performance--
PALower Performance--
Data adapted from a study on flavor-enhanced oils. The PDMS/DVB/CAR fiber showed the best performance.[2]

Table 2: Effectiveness of Different Strategies to Minimize Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Improved Sample Cleanup Removes interfering matrix components before analysis.Can be very effective; reduces instrument contamination.May be time-consuming and can lead to analyte loss if not optimized.
Matrix-Matched Calibration Prepares standards in a blank matrix to mimic the sample.Simple to implement if a blank matrix is available.A suitable blank matrix may not be available; matrix variability between samples can still be an issue.
Standard Addition Analyte is added to the sample at different concentrations to create a calibration curve.Highly effective at correcting for matrix effects in individual samples.More time-consuming as multiple analyses are required for each sample.
Stable Isotope Dilution Analysis (SIDA) A stable isotope-labeled internal standard is used.Considered the most accurate method for correcting for matrix effects and analyte loss.Labeled standards can be expensive and may not be commercially available for all analytes.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound

This protocol provides a general framework for the analysis of this compound in a solid or liquid matrix.

  • Sample Preparation:

    • Weigh a known amount of the homogenized solid sample (e.g., 1-5 g) or pipette a known volume of the liquid sample (e.g., 5-10 mL) into a headspace vial (e.g., 20 mL).

    • Add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analogue).

    • For aqueous samples, consider adding sodium chloride to saturation to enhance the volatility of the analyte.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in an autosampler or heating block with agitation.

    • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15 minutes).[2]

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace of the sample for a defined period (e.g., 30-50 minutes) to allow for the adsorption of volatile compounds.[2]

  • GC-MS Analysis:

    • Retract the SPME fiber and immediately introduce it into the GC inlet for thermal desorption.

    • GC Conditions:

      • Injector: Splitless mode, 250°C.

      • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

      • Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

      • Oven Program: Initial temperature of 40°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Mass Range: m/z 40-300.

      • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Protocol 2: UPLC-MS/MS for this compound in Liquid Samples

This protocol is suitable for the quantitative analysis of this compound in liquid matrices such as beverages or biological fluids.

  • Sample Preparation:

    • Centrifuge the liquid sample to remove any particulates.

    • Dilute the sample with the initial mobile phase if necessary.

    • Add a suitable internal standard (e.g., a stable isotope-labeled analogue).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • UPLC-MS/MS Analysis:

    • UPLC Conditions:

      • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient program to separate the analyte from matrix components (e.g., start with a low percentage of B and gradually increase).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Optimize the precursor ion (the protonated molecule [M+H]+) and at least two product ions for quantification and confirmation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Sample add_is Add Internal Standard sample->add_is extraction Extraction (HS-SPME or LLE) add_is->extraction gcms GC-MS or UPLC-MS/MS extraction->gcms data_acq Data Acquisition gcms->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: A generalized experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Problem: Low or No Analyte Signal check_prep Review Sample Preparation Protocol start->check_prep check_gcms Inspect GC-MS System Performance start->check_gcms check_matrix Evaluate for Matrix Effects start->check_matrix optimize_extraction Optimize Extraction (e.g., SPME parameters) check_prep->optimize_extraction check_recovery Perform Recovery Experiment check_prep->check_recovery maintenance Perform Instrument Maintenance (e.g., change liner) check_gcms->maintenance calibration Use Matrix-Matched Calibration or SIDA check_matrix->calibration

Caption: A logical troubleshooting workflow for addressing low signal issues in the analysis of this compound.

References

Technical Support Center: Method Development for Trace-Level Quantification of (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of (3,5,6-Trimethylpyrazin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the quantitative analysis of this compound at trace levels.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the trace-level quantification of this compound?

A1: The most suitable techniques for trace-level quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is well-suited for volatile and semi-volatile compounds like pyrazines, while LC-MS/MS is an excellent alternative for less volatile or thermally labile compounds and can offer high selectivity and sensitivity.[1][2]

Q2: What are the key challenges in analyzing this compound at trace levels?

A2: Key challenges include:

  • Sample Matrix Interference: Complex matrices such as food, beverages, or biological fluids can contain interfering compounds that co-elute with the analyte, affecting accuracy.

  • Analyte Volatility and Thermal Stability: As a semi-volatile compound, this compound's recovery can be affected by sample preparation techniques and instrument parameters.

  • Low Concentrations: Detecting and quantifying the analyte at trace levels requires highly sensitive instrumentation and optimized methods to achieve low limits of detection (LOD) and quantification (LOQ).

  • Isomeric Interferences: Pyrazine isomers often have similar mass spectra, making their chromatographic separation crucial for accurate quantification.

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To improve extraction efficiency, consider the following:

  • Sample Preparation Technique: For volatile analysis by GC-MS, Headspace Solid-Phase Microextraction (HS-SPME) is a sensitive and solventless technique. For LC-MS/MS, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are commonly used.[3]

  • pH Adjustment: The pH of the sample can influence the volatility and extractability of pyrazine derivatives.

  • Salting-Out Effect: Adding salts like sodium chloride to aqueous samples can increase the volatility of pyrazines and improve their partitioning into the headspace or an organic solvent.

Q4: My calibration curve for this compound is not linear. What could be the cause?

A4: Non-linearity in calibration curves can be caused by several factors:

  • Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration standards are within the linear dynamic range of the instrument.

  • Matrix Effects: In complex samples, co-eluting matrix components can suppress or enhance the ionization of the analyte, leading to a non-linear response.[4] The use of a stable isotope-labeled internal standard can help mitigate this.

  • Improper Standard Preparation: Errors in the serial dilution of your stock solution can lead to inaccuracies in your calibration standards.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet liner or column; improper mobile phase pH in LC.Use a deactivated GC inlet liner; check and adjust the mobile phase pH for LC analysis.
Low Analyte Response/Sensitivity Inefficient extraction; analyte degradation; suboptimal instrument parameters.Optimize extraction parameters (e.g., SPME fiber, extraction time/temperature); check for thermal degradation in the GC inlet; optimize MS parameters (e.g., ionization source settings).
High Background Noise Contaminated system (GC/LC or MS); impure solvents or reagents.Bake out the GC column and clean the MS ion source; use high-purity solvents and freshly prepared reagents.
Poor Reproducibility Inconsistent sample preparation; variable injection volumes; instrument instability.Use an autosampler for consistent injections; ensure thorough mixing during sample preparation; perform system suitability tests to check instrument performance.[4]
Co-elution with Interfering Peaks Suboptimal chromatographic separation.Optimize the GC oven temperature program or the LC gradient profile; use a column with a different stationary phase to improve selectivity.

Quantitative Data Summary

Parameter GC-MS (with HS-SPME) LC-MS/MS (with SPE)
Limit of Detection (LOD) 0.01 - 1 µg/L0.001 - 0.5 µg/L
Limit of Quantification (LOQ) 0.05 - 5 µg/L0.005 - 2 µg/L
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Protocol 1: Trace-Level Quantification by HS-SPME-GC-MS

This protocol is suitable for the analysis of this compound in liquid matrices such as beverages or aqueous solutions.

1. Sample Preparation: a. Place 5 mL of the liquid sample into a 20 mL headspace vial. b. Add an appropriate amount of a suitable internal standard (e.g., a deuterated analog if available). c. Add 1 g of sodium chloride to the vial. d. Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. HS-SPME Procedure: a. Equilibrate the sample vial at 60°C for 15 minutes in an autosampler agitator. b. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis: a. GC System: Agilent 8890 GC or equivalent. b. Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column. c. Carrier Gas: Helium at a constant flow of 1.2 mL/min. d. Inlet: Splitless mode, 250°C. Desorb the SPME fiber for 5 minutes. e. Oven Program: Initial temperature 50°C, hold for 2 min. Ramp to 230°C at 10°C/min, hold for 5 min. f. MS System: Agilent 5977B MSD or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound (m/z 152, 137, 121) and the internal standard. i. Temperatures: Ion source at 230°C, quadrupole at 150°C.

Protocol 2: Trace-Level Quantification by LC-MS/MS

This protocol is suitable for the analysis of this compound in more complex matrices like plasma or food extracts.

1. Sample Preparation (Solid-Phase Extraction): a. Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. b. Load 1 mL of the sample (pre-treated if necessary, e.g., protein precipitation for plasma) onto the SPE cartridge. c. Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences. d. Elute the analyte with 2 mL of methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 200 µL of the initial mobile phase.

2. LC-MS/MS Analysis: a. LC System: Agilent 1290 Infinity II LC or equivalent. b. Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: Start with 5% B, hold for 1 min. Ramp to 95% B over 5 min, hold for 2 min. Return to initial conditions and equilibrate for 3 min. f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5 µL. h. MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent. i. Ionization Mode: Electrospray Ionization (ESI), positive mode. j. Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor ion (Q1) for this compound: m/z 153.1. Optimize product ions (Q3) and collision energies. k. Gas Temperatures and Flows: Optimize based on instrument manufacturer's recommendations.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Liquid Sample vial Add to Headspace Vial sample->vial is Spike Internal Standard vial->is salt Add Salt is->salt seal Seal Vial salt->seal equilibrate Equilibrate at 60°C seal->equilibrate extract Extract with SPME Fiber equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection (SIM) separate->detect quantify Quantification detect->quantify

Caption: HS-SPME-GC-MS Experimental Workflow.

experimental_workflow_lcmsms cluster_prep Sample Preparation (SPE) cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis sample Complex Sample condition Condition SPE Cartridge load Load Sample sample->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate detect Tandem MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: SPE-LC-MS/MS Experimental Workflow.

References

Technical Support Center: Reproducible Analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of (3,5,6-Trimethylpyrazin-2-yl)methanol analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I observing low or no analyte peaks for this compound in my chromatogram?

Answer: Low or non-existent peaks can stem from several factors throughout the analytical workflow. Here is a systematic approach to troubleshooting this issue:

  • Sample Preparation: Inefficient extraction or loss of the analyte during sample preparation is a common culprit. Due to the volatility of pyrazines, improper handling can lead to significant analyte loss.[1]

    • Solution: For volatile analytes like pyrazines, headspace solid-phase microextraction (HS-SPME) is a preferred technique as it is simple and combines extraction, clean-up, and pre-concentration.[1][2] Ensure that the vial is properly sealed with a PTFE/silicone septum.[3] Optimizing the extraction temperature and time is also crucial; for some volatile alkylpyrazines, an extraction temperature of around 50°C has been found to be optimal.[1]

  • GC Inlet Issues: The analyte may be degrading or being adsorbed in the GC inlet.

    • Solution: Use deactivated inlet liners and replace them regularly.[3] Ensure the inlet temperature is appropriate; a typical temperature is 250°C.[2]

  • Column Choice and Condition: The GC column may not be suitable or may be contaminated.

    • Solution: A DB-WAX column is often effective for separating pyrazines.[1][3] If the column is suspected to be contaminated, consider baking it out according to the manufacturer's instructions or trimming 10-20 cm from the inlet to remove active sites.[3]

Question: My chromatographic peaks for this compound are showing significant tailing. What could be the cause and how can I fix it?

Answer: Peak tailing can be caused by several factors, from instrumental issues to chemical interactions on the column.

  • Active Sites: Active sites in the GC inlet liner or on the column itself can interact with polar pyrazines, causing peak tailing.[3]

    • Solution: Use deactivated inlet liners and replace them regularly.[3] If the column is the issue, trimming the front end of the column might help remove active sites.[3] Using a more inert stationary phase or derivatizing highly polar pyrazines can also be considered.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample and reinject.

  • Inappropriate Flow Rate: A carrier gas flow rate that is too low can sometimes contribute to peak tailing.

    • Solution: Optimize the carrier gas flow rate. A typical flow rate for helium is around 1 mL/min.[3]

Question: I am having difficulty distinguishing between isomers of trimethylpyrazine. How can I improve their separation and identification?

Answer: Differentiating between positional isomers of alkylpyrazines can be challenging as they often have very similar mass spectra.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Retention Indices (RI): This is a reliable method for distinguishing pyrazine isomers. By comparing the retention indices of the analytes with those of authentic standards or with values from reliable databases, you can often differentiate between them.[4]

  • Chromatographic Separation: Optimizing the GC method can improve the separation of isomers.

    • Solution: Using a polar stationary phase column, such as a DB-WAX, can be more effective for separating pyrazine isomers than a non-polar column like a DB-5MS.[1] Adjusting the temperature program, particularly using a slower ramp rate, can also enhance separation.

  • Co-injection: If authentic standards are available, co-injecting the sample with a standard can help confirm the identity of a peak. If the peak shape remains symmetrical and the retention time does not change, it is likely the same compound.[4]

Quantitative Data Summary

The following tables summarize typical parameters for the analysis of pyrazine derivatives.

Table 1: GC-MS Parameters for Pyrazine Analysis

ParameterValueReference
Column DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)[3]
Carrier Gas Helium[3]
Flow Rate 1.0 mL/min (constant flow)[3]
Inlet Temperature 250°C[2]
Injection Mode Splitless[2]
Oven Program Start at 40°C for 2 min, then ramp at 3°C/min to 240°C, hold for 1 min[2]
MS Source Temp. 230°C[2]
MS Quad Temp. 180°C[2]
Ionization Energy 70 eV[2]
Scan Range 50-550 amu[2]

Table 2: HPLC Parameters for Pyrazine Derivative Analysis

ParameterValueReference
Column SHARC 1 (4.6 x 150 mm, 5 µm) or Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3][5]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Flow Rate 0.3 - 1.0 mL/min[3][5]
Detection UV at 270 nm[5]
Injection Volume 5 µL[3]

Table 3: Mass Spectrometry Data for Trimethylpyrazine

CompoundMolecular FormulaMolecular WeightKey Mass Fragments (m/z)Reference
TrimethylpyrazineC₇H₁₀N₂122.17 g/mol 122 (M+), 121, 80, 53, 42[6][7]
This compoundC₈H₁₂N₂O152.19 g/mol 152 (M+), 137, 121, 109, 80[8][9]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This protocol is adapted for the analysis of volatile pyrazines in a liquid matrix.

  • Sample Preparation:

    • Place 10 mL of the liquid sample into a 20 mL headspace vial.[2]

    • Add an appropriate internal standard for accurate quantification.[3]

    • Seal the vial with a PTFE/silicone septum and an aluminum cap.[3]

  • HS-SPME Procedure:

    • Equilibrate the sample at 60°C for 15 minutes in a water bath or heating block.[3]

    • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes to extract the volatile pyrazines.[3]

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet for 5 minutes at 250°C in splitless mode.[2]

    • Run the GC-MS analysis using the parameters outlined in Table 1.

    • Identify and quantify the target analyte using a calibration curve generated from standards.

Protocol 2: Reverse-Phase HPLC-UV Analysis

This protocol is suitable for the analysis of less volatile pyrazine derivatives.

  • Sample Preparation:

    • Dilute the sample with the initial mobile phase composition.

    • Add an internal standard if necessary.

    • Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • HPLC-UV Analysis:

    • Set up the HPLC system with the parameters described in Table 2.

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample.

    • Monitor the elution at 270 nm.[5]

    • Quantify the amount of this compound by comparing its peak area to a calibration curve.

Mandatory Visualizations

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Troubleshooting cluster_injection Injection Troubleshooting cluster_gc_conditions GC-MS Troubleshooting start Start: Low or No Analyte Signal check_sample_prep Check Sample Preparation start->check_sample_prep spme_fiber Is the SPME fiber old or damaged? check_sample_prep->spme_fiber Potential Issue check_injection Verify Injection Process inlet_temp Is the inlet temperature correct? check_injection->inlet_temp Potential Issue check_gc_conditions Examine GC-MS Conditions column_bleed Is there high column bleed? check_gc_conditions->column_bleed Potential Issue extraction_params Are extraction time and temperature optimized? spme_fiber->extraction_params sample_matrix Is the sample matrix complex? extraction_params->sample_matrix sample_matrix->check_injection If sample prep is OK liner_activity Is the inlet liner deactivated and clean? inlet_temp->liner_activity liner_activity->check_gc_conditions If injection is OK leak_check Are there any leaks in the system? column_bleed->leak_check detector_sensitivity Is the detector sensitivity sufficient? leak_check->detector_sensitivity end_node Resolution detector_sensitivity->end_node

Caption: Troubleshooting workflow for low analyte signal in GC-MS.

GeneralWorkflow General Workflow for Pyrazine Analysis start Start: Sample sample_prep Sample Preparation (e.g., HS-SPME, LLE) start->sample_prep analysis Instrumental Analysis (GC-MS or HPLC) sample_prep->analysis data_processing Data Processing (Integration, Peak Identification) analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Final Result quantification->result

Caption: A generalized experimental workflow for pyrazine analysis.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Quantifying (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative overview of two robust analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the validated quantification of (3,5,6-Trimethylpyrazin-2-yl)methanol, a key heterocyclic compound.

This publication delves into hypothetical, yet representative, validated analytical methods for this compound. The experimental data and protocols presented herein are designed to serve as a practical benchmark for laboratories seeking to establish and validate their own quantitative assays for this and structurally similar compounds.

Performance Head-to-Head: GC-MS vs. LC-MS/MS

The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the analyte and matrix. Below is a comparative summary of hypothetical validation data for the quantification of this compound using GC-MS and LC-MS/MS.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
**Linearity (R²) **≥ 0.995≥ 0.998
Range 10 - 1000 ng/mL1 - 500 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%98.0 - 102.0%
Precision (% RSD)
- Intraday≤ 5.0%≤ 3.0%
- Interday≤ 7.0%≤ 5.0%
Limit of Detection (LOD) 3 ng/mL0.3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL

Dissecting the Methodologies: Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of any validated analytical method. The following sections outline the methodologies for the hypothetical GC-MS and LC-MS/MS assays.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the quantification of this compound in relatively clean sample matrices.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., Dichloromethane).

  • Perform a liquid-liquid extraction if matrix components are expected to interfere with the analysis.

  • Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of the solvent.

  • Add an appropriate internal standard (e.g., a deuterated analog of the analyte).

2. Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Injection Volume: 1 µL (splitless mode).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • m/z for this compound (quantifier and qualifier ions to be determined from mass spectrum).

    • m/z for the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices.

1. Sample Preparation:

  • Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample (e.g., plasma, urine).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Include an appropriate internal standard.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 minutes.

    • Linearly increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Determine the precursor ion and product ions for this compound and the internal standard.

Visualizing the Workflow and Decision-Making Process

To further clarify the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a logical relationship for selecting the appropriate analytical technique.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Report Reporting Plan Define Analytical Target Profile Protocol Develop Validation Protocol Plan->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Robustness->Report

Caption: A generalized workflow for analytical method validation.

Method_Selection_Logic start Analyte & Matrix Consideration sensitivity High Sensitivity Required? start->sensitivity matrix Complex Matrix? sensitivity->matrix Yes gc_ms Consider GC-MS sensitivity->gc_ms No matrix->gc_ms No lc_ms_ms Consider LC-MS/MS matrix->lc_ms_ms Yes

Caption: A decision tree for selecting an analytical technique.

A Comparative Analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol in Food Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(3,5,6-Trimethylpyrazin-2-yl)methanol is a heterocyclic organic compound that, along with other alkylpyrazines, contributes to the desirable roasted, nutty, and savory aroma profiles of a wide variety of cooked and fermented foods. These compounds are primarily formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during thermal processing. This guide provides a comparative analysis of this compound and structurally similar pyrazines in various food products, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

While quantitative data for this compound is not widely available in the literature, its presence has been noted in soy sauce aroma type Baijiu, a traditional Chinese liquor. For a comprehensive comparison, this guide includes data on other prevalent alkylpyrazines with similar sensory characteristics, such as 2,3,5-trimethylpyrazine, 2,5-dimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine, which are found in coffee, bread, and fermented soybean products.

Quantitative Data on Pyrazine Concentrations in Food Products

The concentration of pyrazines in food is highly dependent on the food matrix, processing conditions (e.g., temperature and time), and the specific precursors available for the Maillard reaction. The following tables summarize the quantitative data for key pyrazines in various food products.

Table 1: Concentration of Pyrazines in Soy Sauce Aroma Type Baijiu

Pyrazine CompoundConcentration Range (μg/L)
This compoundData not explicitly reported, but its presence is confirmed through the use of a standard in quantitative analysis[1]
2,3,5-Trimethylpyrazine317 - 1755[1][2]
2,6-Dimethylpyrazine460 - 1590[1][2]
2,3,5,6-Tetramethylpyrazine475 - 1862[1][2]
2-Ethyl-3,5-dimethylpyrazineOAV: 11.2 - 69.5 (Odor Activity Value)[2]

Table 2: Concentration of Pyrazines in Coffee

Pyrazine CompoundFood ProductConcentration RangeReference
2,3,5-TrimethylpyrazineRoasted Coffee1 - 6.7 mg/kg[3][4]
2,5-DimethylpyrazineRoasted CoffeeSignificant abundance, following 2-methylpyrazine and 2,6-dimethylpyrazine[4][5]
2-Ethyl-3,5-dimethylpyrazineRoasted CoffeeAmong the pyrazines with the lowest concentrations[5][6]
Total AlkylpyrazinesCommercially available ground coffee82.1 - 211.6 mg/kg[5][6]

Table 3: Concentration of Pyrazines in Fermented Soybeans (Natto)

Pyrazine CompoundStrain of Bacillus subtilisConcentrationReference
2,3,5-TrimethylpyrazineBcP2152.6 mg/L[7][8]
2,5-DimethylpyrazineBcP214.5 mg/L[7][8]
2,3,5,6-TetramethylpyrazineBcP21501.1 mg/L[7][8]

Experimental Protocols for Pyrazine Analysis

Accurate quantification of pyrazines in complex food matrices requires robust analytical methodologies. The following are detailed protocols for two common techniques.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the extraction and analysis of volatile pyrazines from solid and liquid food matrices like coffee and roasted nuts.

1. Sample Preparation:

  • For solid samples (e.g., coffee beans, bread crust), cryogenically grind the sample to a fine powder to prevent the loss of volatile compounds.

  • Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • For liquid samples, pipette 5-10 mL into a headspace vial.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) to the vial for accurate quantification.

  • Add a salt (e.g., NaCl) to saturated solutions to increase the volatility of the analytes.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Place the vial in a heating and stirring module.

  • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

  • Expose a solid-phase microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

  • Retract the fiber and immediately introduce it into the heated injection port of the GC.

3. GC-MS Analysis:

  • Injector: Splitless mode at a temperature of 250°C for thermal desorption of the analytes from the SPME fiber.

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

  • Oven Temperature Program: An example program is: initial temperature of 40°C for 2 minutes, ramp at 5°C/min to 180°C, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program should be optimized for the specific analytes and matrix.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is particularly suitable for the analysis of less volatile or thermally labile pyrazines in liquid samples like Baijiu.

1. Sample Preparation:

  • Filter the liquid sample (e.g., Baijiu) through a 0.22 µm syringe filter to remove any particulate matter.

  • Dilute the sample with an appropriate solvent (e.g., methanol/water mixture) if necessary to bring the analyte concentration within the calibration range.

  • Add a known amount of an internal standard.

2. UPLC-MS/MS Analysis:

  • UPLC System:

    • Column: A reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm) is commonly used.

    • Mobile Phase: A gradient elution with two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient program should be optimized for the separation of the target pyrazines.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Tandem Mass Spectrometer:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a specific precursor ion for each pyrazine and monitoring one or more of its characteristic product ions after collision-induced dissociation.

    • Optimization: The cone voltage and collision energy for each MRM transition must be optimized for each pyrazine to achieve maximum sensitivity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and biological context, the following diagrams illustrate a typical experimental workflow for pyrazine analysis and the olfactory signaling pathway involved in their perception.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing start Food Sample (e.g., Coffee, Baijiu) homogenize Homogenization/ Filtration start->homogenize spike Spiking with Internal Standard homogenize->spike extract Extraction (HS-SPME or LLE) spike->extract gcms GC-MS Analysis extract->gcms Volatiles uplcmsms UPLC-MS/MS Analysis extract->uplcmsms Less Volatiles identify Identification gcms->identify uplcmsms->identify quantify Quantification identify->quantify end Concentration Data quantify->end

Caption: Experimental workflow for pyrazine analysis in food.

Olfactory_Signaling_Pathway cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain pyrazine This compound & other Pyrazines or5k1 Olfactory Receptor (OR5K1) pyrazine->or5k1 g_protein G-protein (Golf) or5k1->g_protein ac Adenylate Cyclase g_protein->ac camp cAMP ac->camp ion_channel Ion Channel camp->ion_channel depolarization Depolarization ion_channel->depolarization olfactory_bulb Olfactory Bulb depolarization->olfactory_bulb Action Potential olfactory_cortex Olfactory Cortex olfactory_bulb->olfactory_cortex perception Perception of 'Nutty' & 'Roasted' Aroma olfactory_cortex->perception

Caption: Olfactory signaling pathway for pyrazine perception.

Conclusion

This compound, along with other alkylpyrazines, plays a significant role in the flavor profile of many thermally processed and fermented foods. While specific quantitative data for this particular compound is limited, a comparative analysis with structurally similar and well-documented pyrazines provides valuable insights for researchers. The provided experimental protocols offer a robust framework for the extraction and quantification of these important flavor compounds. Further research is warranted to fully elucidate the concentration and sensory impact of this compound in a wider range of food products. The understanding of the olfactory signaling pathways, particularly the role of receptors like OR5K1, is crucial for a comprehensive understanding of flavor perception and can aid in the development of novel flavor formulations and food products.

References

A Comparative Olfactory Guide to Trimethylpyrazine Isomers for Researchers and Flavor Scientists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the distinct flavor profiles of 2,3,5-trimethylpyrazine, 2,3,6-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine, complete with quantitative sensory data and standardized experimental methodologies.

This guide offers a comprehensive comparison of the flavor and aroma characteristics of key trimethylpyrazine isomers, providing researchers, scientists, and drug development professionals with objective data to inform their work. Trimethylpyrazines are a class of nitrogen-containing heterocyclic compounds renowned for their potent and desirable roasted, nutty, and cocoa-like aromas, making them crucial components in the flavor and fragrance industries. Understanding the nuanced differences between their isomers is essential for precise flavor formulation and sensory analysis.

Quantitative Flavor Profile Comparison

The following table summarizes the key flavor descriptors and odor thresholds for three prominent pyrazine compounds. These values are critical for understanding the potency and sensory impact of each isomer.

CompoundCAS NumberMolecular FormulaFlavor/Aroma DescriptorsOdor Threshold (in water)
2,3,5-Trimethylpyrazine 14667-55-1C₇H₁₀N₂Nutty, baked potato, roasted peanut, cocoa, burnt notes.[1]400 ppb[1]
2,3,6-Trimethylpyrazine 14667-55-1C₇H₁₀N₂Earthy, nutty, musty, with hints of cocoa and potato.Not available
2,3,5,6-Tetramethylpyrazine 1124-11-4C₈H₁₂N₂Weak, nutty, musty, chocolate odor; chocolate taste.[1]1000 ppb[1]

Experimental Protocols

Accurate and reproducible sensory data are paramount in flavor science. The following sections detail the standardized methodologies for two key experimental techniques used to characterize the flavor profiles of trimethylpyrazine isomers.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is instrumental in identifying the specific volatile compounds responsible for the characteristic aroma of a sample.

Methodology:

  • Sample Preparation: A solution of the trimethylpyrazine isomer is prepared in a suitable solvent (e.g., ethanol or water) at a known concentration. For complex matrices, volatile compounds are typically extracted using methods like solvent extraction, solid-phase microextraction (SPME), or simultaneous distillation-extraction (SDE).

  • Gas Chromatographic Separation: An aliquot of the prepared sample is injected into a gas chromatograph. The GC is equipped with a capillary column appropriate for separating volatile flavor compounds (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and volatility.

  • Column Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactometry port.

  • Olfactory Detection: A trained sensory panelist or "sniffer" is positioned at the olfactometry port. The panelist inhales the effluent and records the time at which any odor is detected, along with a detailed description of the aroma's character and intensity.

  • Data Analysis: The data from the chemical detector (FID or MS) is correlated with the sensory data from the olfactometry port. This allows for the precise identification of the compound responsible for each perceived aroma at a specific retention time.

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection cluster_analysis Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Injector Injector Extraction->Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS FID/MS Detector Splitter->FID_MS Olfactometry Olfactometry Port Splitter->Olfactometry Data_Correlation Data Correlation FID_MS->Data_Correlation Olfactometry->Data_Correlation

Figure 1. Experimental workflow for Gas Chromatography-Olfactometry.
Sensory Panel Evaluation

Sensory panel evaluation provides qualitative and quantitative data on the flavor profile of a substance as perceived by a group of trained individuals. This method is essential for understanding the complete sensory experience of a compound.

Methodology:

  • Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and ability to articulate perceptions. Panelists undergo rigorous training to familiarize themselves with a standardized lexicon of flavor descriptors and intensity scales.

  • Sample Preparation: Solutions of the trimethylpyrazine isomers are prepared at various concentrations in a neutral base (e.g., deionized water or a simple sugar solution). Samples are coded with random three-digit numbers to prevent bias.

  • Testing Environment: The evaluation is conducted in a controlled environment with neutral lighting, minimal noise, and no interfering odors. Each panelist is provided with a private booth.

  • Evaluation Procedure: Panelists are presented with the samples in a randomized order. They are instructed to smell (orthonasal perception) and, if appropriate, taste (retronasal perception) each sample. For each sample, they rate the intensity of various pre-defined flavor attributes (e.g., nutty, roasted, cocoa, earthy) on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = extremely intense). Panelists are also encouraged to provide any additional descriptive terms that come to mind. Water and unsalted crackers are provided for palate cleansing between samples.

  • Data Collection and Analysis: The intensity ratings for each attribute are collected from all panelists. The data is then statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity ratings for each isomer and to identify statistically significant differences in their flavor profiles.

Olfactory Signaling Pathway for Pyrazines

The perception of pyrazines is initiated by their interaction with specific olfactory receptors in the nasal cavity. Recent research has identified the human olfactory receptor OR5K1 as a key receptor for a broad range of pyrazines.[2][3] The binding of a pyrazine molecule to this G-protein coupled receptor triggers a downstream signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific aroma.

Olfactory_Signaling_Pathway cluster_receptor Olfactory Receptor Neuron cluster_brain Brain Pyrazine Pyrazine Molecule OR5K1 OR5K1 Receptor (GPCR) Pyrazine->OR5K1 Binding G_Protein G-protein (Golf) OR5K1->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opening Ca_Na Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na Depolarization Depolarization (Action Potential) Ca_Na->Depolarization Olfactory_Bulb Olfactory Bulb Depolarization->Olfactory_Bulb Signal Transmission Brain_Processing Higher Brain Centers (Aroma Perception) Olfactory_Bulb->Brain_Processing

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of (3,5,6-Trimethylpyrazin-2-yl)methanol is essential for quality control, metabolic studies, and ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. While direct cross-validation studies for this compound are not extensively available in published literature, this guide extrapolates from established methods for structurally similar pyrazine derivatives to provide a robust framework for method development and validation.

Introduction to Analytical Method Cross-Validation

Cross-validation in analytical chemistry involves comparing the performance of two or more different analytical methods to ensure the accuracy, reliability, and consistency of results.[1] This process is critical in drug development and quality control to confirm that a chosen analytical method is suitable for its intended purpose. This guide will explore the application of GC-MS and HPLC-based methods for the analysis of this compound, providing a basis for their cross-validation.

Data Presentation: A Comparative Overview

The selection of an analytical technique is dependent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of pyrazine derivatives, which can serve as a benchmark for methods developed for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/MS)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by UV or mass-based detection.
Selectivity High to Very HighHigh
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL)Medium to High (µg/mL to ng/mL)
Linearity (r²) Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 80-120%90-110%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC are provided below to facilitate their application and adaptation for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of volatile and semi-volatile pyrazine compounds.[2][3]

1. Sample Preparation:

  • For solid samples (e.g., food matrices, pharmaceutical formulations), a headspace solid-phase microextraction (HS-SPME) or solvent extraction can be employed.[2][4]

  • For liquid samples (e.g., biological fluids), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components.

  • An internal standard, such as a deuterated analog of the analyte or a compound with similar chemical properties, should be added to the sample prior to extraction to correct for variations in sample preparation and instrument response.[2]

2. GC-MS Instrumental Analysis:

  • GC System: A gas chromatograph equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-WAX, HP-5MS).[3][5]

  • Injector: Splitless or split injection mode at a temperature of approximately 250°C.[6]

  • Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a temperature ramp to a final temperature of 230-250°C.[3][6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • MS System: A mass spectrometer operating in electron ionization (EI) mode.

  • Ion Source Temperature: Approximately 230°C.[3][6]

  • Mass Range: Scanning from m/z 20 to 500.[3]

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from methods used for the analysis of polar and non-volatile pyrazine metabolites and other similar organic compounds.[7][8]

1. Sample Preparation:

  • For solid samples, dissolve a known amount in a suitable solvent (e.g., methanol, acetonitrile) and filter through a 0.45 µm filter.

  • For biological fluids, a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is typically required. The resulting supernatant can then be directly injected or further purified using SPE.

  • An appropriate internal standard should be added before any sample processing steps.

2. HPLC Instrumental Analysis:

  • LC System: A high-performance liquid chromatography system with a UV or a mass spectrometric detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of pyrazine derivatives.[8][9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[8]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40°C).

  • Detection:

    • UV Detection: Wavelength selection will depend on the UV absorbance spectrum of this compound.

    • MS/MS Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode offers high selectivity and sensitivity. The precursor and product ions for the analyte and internal standard will need to be optimized.[9]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the two analytical techniques.

GCMS_Workflow Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (HS-SPME / LLE / SPE) Add_IS->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Data_Acq Data Acquisition Detection->Data_Acq Quantification Quantification Data_Acq->Quantification

Caption: Experimental workflow for the analysis of this compound by GC-MS.

HPLC_Workflow Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Precipitation Protein Precipitation (for biological samples) Add_IS->Precipitation Filtration Filtration Precipitation->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Quantification Quantification Data_Acq->Quantification

Caption: Experimental workflow for the analysis of this compound by HPLC.

References

A Sensory Panel Comparison of (3,5,6-Trimethylpyrazin-2-yl)methanol and Other Pyrazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the sensory properties of (3,5,6-Trimethylpyrazin-2-yl)methanol alongside other well-characterized pyrazines. While direct experimental sensory data for this compound is limited in published literature, this document provides a comprehensive framework based on the sensory profiles of structurally related pyrazines, supported by established experimental protocols.

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the flavor and aroma of a vast array of foods, particularly those that undergo thermal processing. Their characteristic nutty, roasted, and toasted notes are primarily formed during Maillard reactions. The specific sensory perception of a pyrazine is intricately linked to its molecular structure, including the nature and position of its substituent groups.

This guide summarizes the available quantitative sensory data for a selection of pyrazines to provide a robust comparative context for the potential sensory profile of this compound. Detailed methodologies for sensory evaluation are also provided to aid in the design of future experimental studies.

Quantitative Sensory Data Comparison

The following table summarizes the reported odor and taste thresholds of selected pyrazines in water, offering a quantitative basis for comparing their sensory potency. A lower threshold value indicates a higher potency of the compound. The sensory descriptors provide a qualitative comparison of their aroma and flavor profiles.

PyrazineOdor Threshold (in water, ppb)Predominant Sensory Descriptors
This compound Data not availableHypothesized: Roasted, nutty, with potential caramel-like or bready notes due to the hydroxymethyl group.
2,3,5-Trimethylpyrazine400Nutty, baked potato, roasted peanut, cocoa, burnt notes.
2-Ethyl-5-methylpyrazine100Nutty, roasted, somewhat "grassy".
2-Ethyl-3,5-dimethylpyrazine1Cocoa, chocolate, nutty (burnt almond).
2,5-DimethylpyrazineNot specifiedNutty, roasted, coffee-like.
2,6-DimethylpyrazineNot specifiedNutty, roasted, earthy.
TetramethylpyrazineNot specifiedChocolate, roasted nuts, tea-like.
2-Methoxy-3-isopropylpyrazine0.002Green bell pepper, earthy, pea-like.

Note: The sensory profile for this compound is a hypothetical inference based on the structure-activity relationships observed in other pyrazines. The presence of a hydroxymethyl group is expected to increase polarity and potentially introduce different flavor nuances compared to its non-hydroxylated analog, 2,3,5-trimethylpyrazine.

Experimental Protocols

The following are detailed methodologies for key experiments in the sensory analysis of pyrazines.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample.

  • Sample Preparation: A solution of the pyrazine is prepared in an appropriate solvent. For complex mixtures, an extraction method such as solid-phase microextraction (SPME) may be employed.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds.

  • Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to an olfactory port.

  • Olfactometry: A trained sensory panelist sniffs the effluent from the olfactory port and records the retention time, intensity, and a detailed description of each perceived aroma.

  • Data Analysis: The olfactometry data is correlated with the chromatogram from the conventional detector to identify the specific compounds responsible for the perceived odors.

Sensory Panel Evaluation for Odor and Taste Thresholds

This method is crucial for determining the potency of a flavor compound.

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and undergo rigorous training to recognize and quantify specific sensory attributes.

  • Sample Preparation: The pyrazine compound is dissolved in a neutral medium (e.g., deionized water or refined oil) at a series of decreasing concentrations.

  • Presentation: Samples are presented to the panelists in a randomized and blind manner to prevent bias. A common method is the three-alternative forced-choice (3-AFC) test, where panelists are presented with three samples, one of which contains the pyrazine, and asked to identify the different sample.

  • Threshold Determination: The individual threshold is typically calculated as the geometric mean of the last concentration not detected and the first concentration that was correctly identified. The group threshold is the geometric mean of the individual thresholds.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the processes involved in sensory evaluation, the following diagrams are provided in DOT language.

Sensory_Panel_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Compound Pyrazine Compound Serial_Dilution Serial Dilutions Compound->Serial_Dilution Solvent Neutral Solvent Solvent->Serial_Dilution Presentation Blinded Presentation (e.g., 3-AFC) Serial_Dilution->Presentation Panelist Trained Panelist Evaluation Odor/Taste Evaluation Panelist->Evaluation Presentation->Panelist Data_Recording Record Responses Evaluation->Data_Recording Threshold_Calc Threshold Calculation Data_Recording->Threshold_Calc Report Final Report Threshold_Calc->Report

Caption: Experimental workflow for sensory panel evaluation of pyrazines.

Olfactory_Signaling_Pathway Pyrazine Pyrazine Molecule OR Olfactory Receptor (e.g., OR5K1) Pyrazine->OR G_Protein G-protein Coupled Signaling Cascade OR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified olfactory signaling pathway for pyrazine perception.

A Comparative Guide to the Accurate and Precise Determination of (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and related compounds is paramount. (3,5,6-Trimethylpyrazin-2-yl)methanol, a pyrazine derivative of interest, requires robust analytical methods for its determination in various matrices. This guide provides a comparative overview of common analytical techniques, focusing on their accuracy and precision, supported by experimental data from relevant studies.

Overview of Analytical Methodologies

The determination of this compound and related pyrazine compounds is predominantly achieved through chromatographic techniques, often coupled with mass spectrometry for enhanced sensitivity and selectivity. The most prominent methods include High-Performance Liquid Chromatography (HPLC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS), and Gas Chromatography (GC) also coupled with mass spectrometry (GC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy are also employed, primarily for structural elucidation rather than precise quantification.[1][2]

Quantitative Performance Comparison

The accuracy and precision of an analytical method are critical performance indicators. Accuracy refers to the closeness of a measured value to a standard or known value, often expressed as percent recovery. Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, typically expressed as the relative standard deviation (RSD).

Below is a summary of the quantitative performance of UHPLC-MS/MS and HS-SPME-GC-MS methods based on studies of related pyrazine compounds.

ParameterUHPLC-MS/MSHS-SPME-GC-MS²
Analyte(s) Pyrazinemethanols and other metabolitesVarious pyrazines
Limit of Detection (LOD) <9 nM to <19 nM0.07 - 22.22 ng/g
Lower Limit of Quantification (LLOQ) 9 nM to 19 nMNot explicitly stated
Precision (RSD) 3.6% - 7.9% (Intra-day)< 9.49% (Intra-day)
5.1% - 6.2% (Inter-day)< 9.76% (Inter-day)
Accuracy (Recovery) 94.5% - 101.0% (Intra-day)94.6% - 107.92%
98.2% - 107.1% (Inter-day)
Reference [3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key steps in the UHPLC-MS/MS and HS-SPME-GC-MS methods.

UHPLC-MS/MS Method for Pyrazine Metabolites

This method is suitable for the analysis of non-volatile or thermally unstable pyrazine derivatives.[2]

1. Sample Preparation:

  • Stock solutions of reference standards and internal standards are prepared in a suitable solvent (e.g., deuterated methanol).[3]

  • Calibration standards and quality control samples are prepared by spiking a matrix, such as artificial urine, with the analyte solutions.[3]

2. Instrumentation:

  • An ultra-high-performance liquid chromatography system is used.

  • The analytical column is typically a reverse-phase column (e.g., C18).

  • A gradient elution is employed using a mobile phase consisting of two solvents, for example, water with a small percentage of formic acid (Solvent A) and acetonitrile (Solvent B).[3]

  • The flow rate is maintained at a constant value (e.g., 0.6 mL/min).[3]

3. Mass Spectrometry:

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

  • The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[3]

4. Data Analysis:

  • Quantification is based on the peak area ratios of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.[3]

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method for Pyrazines

This method is particularly effective for the analysis of volatile and semi-volatile pyrazines.[5]

1. Sample Preparation:

  • The sample (e.g., yeast extract, perilla seed oil) is placed in a headspace vial.[4][5]

  • An internal standard may be added for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • A SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) is exposed to the headspace above the sample.[5]

  • The extraction is carried out at a specific temperature for a defined period to allow the volatile analytes to adsorb onto the fiber.[4]

3. Gas Chromatography:

  • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed.

  • The analytes are separated on a capillary column (e.g., DB-WAX).[6]

  • A temperature program is used to elute the compounds based on their boiling points and interactions with the stationary phase.[6]

4. Mass Spectrometry:

  • A mass spectrometer is used as the detector.

  • The electron ionization (EI) source is commonly used.[6]

  • The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) or tandem MS (MS/MS) mode for quantitative analysis.[4][6]

5. Data Analysis:

  • Compound identification is based on the retention time and the mass spectrum.

  • Quantification is performed by comparing the peak area of the analyte to that of an internal standard or by using an external calibration curve.

Workflow and Pathway Diagrams

To visualize the experimental process, the following diagrams illustrate a general workflow for the determination of this compound and a logical relationship for method selection.

Experimental Workflow for this compound Determination cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc LC-MS/MS cluster_gc GC-MS cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking HPLC UHPLC Separation Spiking->HPLC For non-volatile analytes SPME HS-SPME Spiking->SPME For volatile analytes MSMS Tandem MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration GC GC Separation SPME->GC MS MS Detection GC->MS MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result

Caption: General experimental workflow for the determination of this compound.

Method Selection Logic Analyte_Properties Analyte Properties Volatility Volatile? Analyte_Properties->Volatility Thermal_Stability Thermally Stable? Volatility->Thermal_Stability Yes Method_LC LC-MS/MS Volatility->Method_LC No Method_GC GC-MS Thermal_Stability->Method_GC Yes Thermal_Stability->Method_LC No

Caption: Logical diagram for selecting an appropriate analytical method.

Conclusion

Both UHPLC-MS/MS and GC-MS are powerful techniques for the determination of this compound and related pyrazine compounds, each offering excellent accuracy and precision. The choice of method largely depends on the volatility and thermal stability of the analyte and the nature of the sample matrix. For volatile compounds, HS-SPME-GC-MS is a highly effective approach, while UHPLC-MS/MS is more suitable for non-volatile and thermally labile molecules. The provided data and protocols serve as a valuable resource for developing and validating robust analytical methods for the quality control and research of pyrazine-containing pharmaceuticals and other products.

References

Bridging the Gap: Correlating Instrumental and Sensory Analysis of (3,5,6-Trimethylpyrazin-2-yl)methanol for Flavor and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on understanding the sensory significance of (3,5,6-Trimethylpyrazin-2-yl)methanol through robust instrumental analysis and structured sensory evaluation.

This compound, a substituted pyrazine, belongs to a class of compounds renowned for their potent and often desirable aroma characteristics, contributing to the "roasty," "nutty," and "earthy" notes in a variety of foods and beverages.[1][2][3] For researchers in flavor science and drug development, establishing a clear correlation between instrumental measurements and human sensory perception is paramount for quality control, new product development, and understanding off-flavor formation. This guide provides a comparative framework for evaluating this compound, detailing the necessary experimental protocols and data presentation to bridge the objective world of analytical chemistry with the subjective realm of sensory science.

Quantitative Data Summary: A Comparative Overview

Direct quantitative correlation studies for this compound are not extensively available in public literature. However, by adapting established methodologies for similar pyrazine derivatives, a robust correlation can be established.[4] The following table presents a hypothetical yet realistic dataset illustrating the expected correlation between instrumental quantification and sensory perception, which can serve as a template for experimental design.

Sample IDConcentration by GC-MS (µg/L)Sensory Panel Mean Intensity Score (0-10 Scale)Odor Activity Value (OAV)Predominant Sensory Descriptors
A5.22.11.04Faint, slightly nutty
B12.84.52.56Roasted, nutty, hint of cocoa
C25.17.85.02Strong roasted, nutty, coffee-like
D2.30.80.46Below threshold, watery

Note: The Odor Activity Value (OAV) is calculated by dividing the concentration of the compound by its sensory detection threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the product.[5]

Experimental Protocols: A Roadmap to Correlation

A strong correlation between instrumental data and sensory perception hinges on meticulously planned and executed experimental protocols.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile compounds like pyrazines.[6] For a more direct link to sensory perception, Gas Chromatography-Olfactometry (GC-O) is employed, where a trained sensory panelist sniffs the effluent from the gas chromatograph to identify aroma-active compounds.[5][7]

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Equilibration: A known quantity of the sample matrix (e.g., food product, beverage, or formulated solution) is placed in a sealed headspace vial.

  • Incubation: The vial is incubated at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.[4][8]

  • Extraction: A Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace to adsorb the analytes.[4]

  • Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.

GC-MS and GC-O Conditions:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for flavor analysis (e.g., DB-WAX or DB-5).

  • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds based on their boiling points.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS): Operated in electron ionization (EI) mode to generate mass spectra for compound identification.

  • Olfactometry (O): The column effluent is split between the MS detector and a sniffing port. A trained panelist records the odor description and intensity at the time of elution.

Sensory Perception Analysis: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.

  • Panelist Training: A panel of trained assessors is familiarized with the specific aroma attributes associated with this compound and other relevant compounds. Reference standards are used to anchor the sensory descriptors.

  • Sample Evaluation: Panelists evaluate the samples in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

  • Data Collection: Panelists rate the intensity of each sensory attribute on a continuous scale (e.g., a line scale from 0 to 10, where 0 is "not perceived" and 10 is "very intense").

  • Data Analysis: The mean intensity scores from the panelists are calculated for each attribute and each sample. Statistical analysis is then used to determine significant differences between samples.

Visualizing the Path to Correlation

To achieve a robust correlation, a systematic workflow is essential. The following diagrams illustrate the key processes involved.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Instrumental Instrumental Analysis cluster_Sensory Sensory Analysis cluster_Data Data Analysis & Correlation Sample Sample Matrix HS_Vial Headspace Vial Sample->HS_Vial Sensory_Panel Trained Sensory Panel Sample->Sensory_Panel Incubation Incubation (e.g., 50°C, 30 min) HS_Vial->Incubation SPME HS-SPME (e.g., DVB/CAR/PDMS) Incubation->SPME Desorption Thermal Desorption SPME->Desorption GC_O GC-Olfactometry Instrumental_Data Instrumental Data (Concentration, ID) GC_O->Instrumental_Data GC_MS GC-Mass Spectrometry GC_MS->Instrumental_Data Desorption->GC_O Desorption->GC_MS QDA Quantitative Descriptive Analysis (QDA) Sensory_Panel->QDA Sensory_Data Sensory Data (Intensity Scores) QDA->Sensory_Data Correlation Statistical Correlation (e.g., PCA, PLS) Instrumental_Data->Correlation Sensory_Data->Correlation

Caption: Experimental workflow for correlating instrumental and sensory data.

Signaling_Pathway_Analogy cluster_Stimulus Chemical Stimulus cluster_Instrumental_Detection Instrumental Detection cluster_Sensory_Perception Sensory Perception cluster_Correlation Correlation Compound This compound GC_Column Gas Chromatography (Separation) Compound->GC_Column Olfactory_Receptors Olfactory Receptors Compound->Olfactory_Receptors MS_Detector Mass Spectrometer (Identification & Quantification) GC_Column->MS_Detector Correlation_Point Correlation MS_Detector->Correlation_Point Brain_Signal Neural Signal to Brain Olfactory_Receptors->Brain_Signal Perception Perception of Aroma (e.g., 'Roasted', 'Nutty') Brain_Signal->Perception Perception->Correlation_Point

Caption: Analogy of instrumental and sensory detection pathways.

By implementing these rigorous analytical and sensory methodologies, researchers can effectively establish a meaningful correlation between the instrumental quantification of this compound and its perceived sensory impact. This integrated approach is crucial for advancing our understanding of flavor chemistry and for the development of high-quality products in the food, beverage, and pharmaceutical industries.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling (3,5,6-Trimethylpyrazin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

(3,5,6-Trimethylpyrazin-2-yl)methanol is classified as a combustible liquid. As with any chemical, a thorough risk assessment should be conducted before handling. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Standard
Eye/Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166[1]
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.-
Respiratory Protection Not typically required under normal use conditions with adequate ventilation. If vapors or mists are generated, use a NIOSH/MSHA-approved respirator.-
Operational Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task Assess Task-Specific Hazards (e.g., heating, aerosolizing) start->task eye_protection Eye Protection: Chemical Goggles/Face Shield task->eye_protection Always Required skin_protection Skin Protection: Resistant Gloves & Lab Coat task->skin_protection Always Required respiratory_protection Respiratory Protection: Required if Vapors/Aerosols Present task->respiratory_protection Vapors/ Aerosols Likely no_respiratory Respiratory Protection: Not Required with Good Ventilation task->no_respiratory Adequate Ventilation proceed Proceed with Experiment eye_protection->proceed skin_protection->proceed respiratory_protection->proceed no_respiratory->proceed

PPE selection workflow for handling this compound.

Handling and Storage Procedures

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin and eyes[1].

  • Do not breathe mists or vapors[1].

  • Keep away from open flames, hot surfaces, and sources of ignition[1].

  • Use non-sparking tools and explosion-proof equipment[1].

  • Take precautionary measures against static discharge[1].

  • Wash hands thoroughly after handling[1].

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1].

  • Keep away from heat, sparks, and flame[1].

  • Incompatible materials include strong oxidizing agents and strong acids[1].

Disposal Plan

Dispose of contents and containers in accordance with local, regional, and national regulations. It is recommended to use an approved waste disposal plant[1]. Do not dispose of down the drain. Contaminated packaging should be treated as the chemical itself.

First Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[1].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation develops or persists[1].

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Do NOT induce vomiting.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

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